Product packaging for (±)19(20)-DiHDPA(Cat. No.:)

(±)19(20)-DiHDPA

Cat. No.: B1150934
M. Wt: 362.5
InChI Key: FFXKPSNQCPNORO-MWEXLPNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)19(20)-DiHDPA, also known as 19,20-dihydroxydocosapentaenoic acid, is a dihydroxy metabolite of Docosahexaenoic acid (DHA), an essential omega-3 fatty acid abundantly present in neural tissues such as the brain and retina . This compound is one of the major metabolites produced when DHA is incubated with NADPH-supplemented rat liver microsomes and is also slowly metabolized by monkey seminal vesicles, indicating its role as a significant downstream product of DHA metabolism . The biosynthetic route for 19,20-DiHDPA is believed to proceed through an initial cytochrome P450-catalyzed epoxidation at the omega-3 double bond of DHA, followed by conversion to the vicinal diol (a 1,2-diol) by the enzyme epoxide hydrolase . As a derivative of DHA, this compound is of high interest in neuroscience, lipidomics, and biochemistry research for investigating the complex metabolic pathways and signaling roles of polyunsaturated fatty acids (PUFAs). Its mechanism of action, while not fully elucidated, is linked to its structural nature as a dihydroxy fatty acid, which may interact with various biological systems differently than its parent compound. Researchers utilize this compound to study its potential biological activities and its formation as a biomarker of DHA metabolism. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5

InChI

InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1

InChI Key

FFXKPSNQCPNORO-MWEXLPNRSA-N

SMILES

CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O

Synonyms

(±)19,20-DiHDoPE

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (±)19(20)-Dihydroxydocosapentaenoic Acid (DiHDPA): Discovery and Function

Abstract

(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is formed through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis by the soluble epoxide hydrolase (sEH). Emerging research has identified (±)19(20)-DiHDPA as a bioactive lipid mediator with significant roles in modulating vascular function and inflammation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of this compound, with a focus on its effects on endothelial permeability and pericyte migration. Detailed experimental protocols for its analysis and relevant signaling pathways are also presented.

Discovery and Biosynthesis

This compound was first identified as a major metabolite of docosahexaenoic acid (DHA) in incubations with NADPH-supplemented rat liver microsomes.[1] Its biosynthesis is a two-step enzymatic process initiated by the epoxidation of DHA at the 19,20-double bond by cytochrome P450 epoxygenases to form (±)19(20)-epoxydocosapentaenoic acid (19,20-EpDPE).[2][3] Subsequently, the soluble epoxide hydrolase (sEH) rapidly hydrolyzes the epoxide ring of 19,20-EpDPE to yield the vicinal diol, this compound.[2][3][4]

Biosynthesis of this compound DHA Docosahexaenoic Acid (DHA) EpDPE (±)19(20)-Epoxydocosapentaenoic Acid (19,20-EpDPE) DHA->EpDPE Cytochrome P450 Epoxygenase DiHDPA (±)19(20)-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA) EpDPE->DiHDPA Soluble Epoxide Hydrolase (sEH)

Figure 1: Biosynthetic pathway of this compound from DHA.

Biological Functions

Current research indicates that this compound plays a significant role in modulating vascular barrier function. Specifically, it has been shown to increase endothelial cell permeability and promote the migration of pericytes. These actions have implications for physiological and pathological processes such as angiogenesis and inflammation.

Effects on Endothelial Permeability

This compound has been demonstrated to disrupt endothelial barrier integrity. This is evidenced by a decrease in transendothelial electrical resistance (TEER) and an increase in the permeability of endothelial monolayers to dextran.[5] The underlying mechanism involves the disruption of adherens junctions, characterized by altered vascular endothelial (VE)-cadherin expression and localization.

Effects on Pericyte Migration

In addition to its effects on endothelial cells, this compound has been shown to induce pericyte migration.[5] Pericytes are critical for maintaining vascular stability, and their migration can impact vascular remodeling and integrity.

Data Presentation
Biological EffectAssayModel SystemConcentrationResultReference
Endothelial Permeability Dextran PermeabilityHuman Endothelial CellsNot SpecifiedIncreased permeability to 40 kDa and 70 kDa dextran[5]
Transendothelial Electrical Resistance (TEER)Mouse Brain Endothelial Cells100 nM~25% decrease in TEER[5]
Pericyte Function Pericyte MobilityCo-culture of Endothelial Cells and PericytesNot SpecifiedIncreased pericyte mobility[5]

Signaling Pathways

The precise signaling mechanisms of this compound are still under investigation. However, evidence suggests that its effects may be mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway. While its precursor, 19,20-EpDPE, has been shown to act as a ligand for the G-protein coupled receptor 120 (GPR120), direct binding and activation of GPR120 by this compound has not been definitively established.[6] It is plausible that some of the observed effects of this compound are downstream of GPR120 activation by its precursor or through independent signaling cascades.

Proposed Signaling Pathway of this compound DiHDPA This compound Receptor Putative Receptor(s) (e.g., GPR120?) DiHDPA->Receptor Binding? Downstream Downstream Signaling Cascades Receptor->Downstream NFkB NF-κB Pathway Modulation Downstream->NFkB Response Cellular Responses: - Increased Endothelial Permeability - Pericyte Migration NFkB->Response

Figure 2: Proposed signaling pathway for this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic synthesis of this compound from DHA.

Step 1: Epoxidation of DHA to (±)19(20)-EpDPE

  • Reaction Mixture: In a suitable reaction vessel, combine DHA (e.g., 1 mg) with a microsomal preparation containing cytochrome P450 epoxygenases (e.g., from rat liver) in a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Initiation: Add an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solvent such as acetonitrile or methanol.

  • Purification: Purify the resulting (±)19(20)-EpDPE from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Step 2: Hydrolysis of (±)19(20)-EpDPE to this compound

  • Reaction Mixture: Dissolve the purified (±)19(20)-EpDPE in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Enzyme Addition: Add recombinant soluble epoxide hydrolase (sEH).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination: Terminate the reaction by acidification (e.g., to pH 3-4 with formic acid) and extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the final product, this compound, using SPE or HPLC.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Homogenization: Homogenize the biological tissue sample (e.g., plasma, liver) in a suitable solvent (e.g., chloroform/methanol) containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., a deuterated analog of DiHDPA).

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction.

  • Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/methanol/acetic acid (e.g., 860/140/1, v/v/v).

    • Gradient: A suitable gradient to separate this compound from other lipid mediators (e.g., a 20-minute gradient increasing the percentage of mobile phase B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition of the precursor ion [M-H]⁻ of this compound (m/z 361.2) to a specific product ion (e.g., m/z 229.4).[3]

    • Optimization: Optimize instrument parameters such as collision energy and tube lens voltage for maximum sensitivity.

LC-MS/MS Workflow for this compound Quantification Sample Biological Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Lipid Extraction (LLE or SPE) Homogenization->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quantification Quantification MS->Quantification

Figure 3: Workflow for the quantification of this compound.

Conclusion

This compound is an emerging bioactive lipid mediator with important functions in the regulation of vascular biology. Its ability to modulate endothelial permeability and pericyte migration suggests its involvement in both physiological and pathological processes. Further research is warranted to fully elucidate its signaling pathways and to explore its potential as a therapeutic target in diseases characterized by vascular dysfunction. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of this compound.

References

An In-depth Technical Guide to the Biological Synthesis of 19,20-Dihydroxydocosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19,20-dihydroxydocosapentaenoic acid (19,20-diHDPA) is a biologically active lipid metabolite derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the diol family of oxylipins, 19,20-diHDPA is implicated in a variety of physiological and pathophysiological processes, including inflammation, angiogenesis, and cellular signaling. This technical guide provides a comprehensive overview of the biological synthesis of 19,20-diHDPA, detailing the enzymatic pathways, experimental protocols for its synthesis and quantification, and its role in cellular signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Biological Synthesis of 19,20-diHDPA

The biosynthesis of 19,20-diHDPA from DHA is a two-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH).

Step 1: Epoxidation of Docosahexaenoic Acid (DHA)

The initial step in the formation of 19,20-diHDPA is the epoxidation of DHA at the C19-C20 double bond. This reaction is catalyzed by a range of cytochrome P450 epoxygenases.[1] These enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of various endogenous and exogenous compounds.[2] Several CYP isoforms have been shown to metabolize DHA to its epoxide derivative, 19,20-epoxydocosapentaenoic acid (19,20-EDP). Notably, members of the CYP2C and CYP2J families are efficient in this conversion.[3][4] For instance, recombinant human CYP2C8, CYP2C9, and CYP2C19 have demonstrated the ability to metabolize DHA.[3][4] The reaction requires the presence of NADPH as a cofactor to provide the reducing equivalents for the monooxygenase activity of the CYP enzyme.

Step 2: Hydrolysis of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP)

The epoxide intermediate, 19,20-EDP, is subsequently hydrolyzed to the corresponding diol, 19,20-diHDPA. This hydration reaction is predominantly catalyzed by the enzyme soluble epoxide hydrolase (sEH).[5] sEH is a bifunctional enzyme with both C-terminal hydrolase and N-terminal phosphatase activity, though its hydrolase function is central to the formation of 19,20-diHDPA. The enzyme adds a molecule of water to the epoxide ring of 19,20-EDP, opening it to form the vicinal diol structure of 19,20-diHDPA.[5] This conversion is generally rapid and efficient, suggesting that in many biological systems, the diol is the more prevalent metabolite compared to the epoxide.

Quantitative Data on Enzymatic Synthesis

The efficiency of the enzymatic conversion of DHA to 19,20-diHDPA is dependent on the specific CYP isoforms involved and the subsequent activity of sEH. The following tables summarize the available quantitative data on the metabolism of DHA by various recombinant human CYP450 enzymes.

EnzymeSubstrateMajor ProductsRelative Activity (%)
CYP2C8 DHA19,20-EDP, 16,17-EDP, 13,14-EDP, 10,11-EDPHigh
CYP2C9 DHA19,20-EDP, other EDPsHigh
CYP2C19 DHA19,20-EDP, other EDPsHigh
CYP2J2 DHA19,20-EDP, other EDPsHigh (2x higher than for Arachidonic Acid)
CYP1A2 DHAEpoxide derivativesModerate

Table 1: Relative metabolic activity of various human recombinant CYP450 isoforms with Docosahexaenoic Acid (DHA) as a substrate. The data is compiled from multiple sources indicating the primary epoxide products formed.[3][4]

ParameterValueEnzymeSubstrate
Vmax Not specifiedNot specifiedNot specified
Km Not specifiedNot specifiedNot specified
kcat Not specifiedNot specifiedNot specified

Experimental Protocols

In Vitro Enzymatic Synthesis of 19,20-diHDPA

This protocol describes a two-step process for the in vitro synthesis of 19,20-diHDPA from DHA using recombinant human CYP450 and sEH enzymes.

Materials:

  • Recombinant human CYP450 enzyme (e.g., CYP2C9)

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Docosahexaenoic acid (DHA)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

Step 1: Epoxidation of DHA

  • Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), recombinant human CYP2C9 (10 pmol), and DHA (10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (1 mM).

  • Incubate the reaction at 37°C for 30 minutes with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase containing the 19,20-EDP.

Step 2: Hydrolysis of 19,20-EDP

  • Evaporate the ethyl acetate from the collected organic phase under a stream of nitrogen.

  • Re-suspend the dried lipid extract in potassium phosphate buffer (100 mM, pH 7.4).

  • Add recombinant human sEH (5 µg) to the solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Terminate the reaction by acidification with 1 M HCl to pH 3.

  • Extract the lipids twice with ethyl acetate.

  • Pool the organic phases and evaporate to dryness.

  • Re-suspend the final product, 19,20-diHDPA, in a suitable solvent for analysis.

Quantitative Analysis of 19,20-diHDPA by LC-MS/MS

This protocol outlines the methodology for the sensitive and specific quantification of 19,20-diHDPA in biological samples or in vitro reaction mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 19,20-diHDPA: Precursor ion (m/z) 361.2 -> Product ion (m/z) 229.4

    • Internal Standard (e.g., d4-19,20-diHDPA): Appropriate mass transition for the deuterated standard.

  • Collision Energy and other parameters: Optimized for the specific instrument.

Sample Preparation:

  • Acidify the sample to pH 3 with 1 M HCl.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipids.

  • Elute the lipids with methyl formate.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase composition.

  • Inject the sample into the LC-MS/MS system.

Signaling Pathways and Biological Function

19,20-diHDPA and its precursor 19,20-EDP are recognized as important signaling molecules. While much of the research has focused on the biological activities of the epoxide, the diol is also emerging as a modulator of cellular pathways.

The precursor, 19,20-EDP, has been shown to exert its effects through the G protein-coupled receptor 120 (GPR120), which can lead to the activation of the AMPKα signaling pathway.[6] Additionally, both 19,20-EDP and its corresponding diol can influence inflammatory pathways. There is evidence suggesting that these lipids can modulate the activity of peroxisome proliferator-activated receptors (PPARs) and the nuclear factor-kappa B (NF-κB) signaling pathway, which are central regulators of inflammation and metabolism.[7][8][9]

Furthermore, 19,20-diHDPA has been implicated in the regulation of angiogenesis. It has been shown to interfere with Notch signaling, a critical pathway in determining endothelial cell fate during the formation of new blood vessels.[5]

Visualizations

Biological Synthesis of 19,20-diHDPA Biosynthetic Pathway of 19,20-diHDPA cluster_cyp Epoxidation cluster_seh Hydrolysis DHA Docosahexaenoic Acid (DHA) CYP CYP450 Epoxygenases (e.g., CYP2C9, CYP2J2) DHA->CYP EDP 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH diHDPA 19,20-Dihydroxydocosapentaenoic Acid (19,20-diHDPA) CYP->EDP O₂ NADPH NADPH NADPH->CYP sEH->diHDPA H2O H₂O H2O->sEH

Caption: Biosynthetic pathway of 19,20-diHDPA from DHA.

Experimental Workflow for 19,20-diHDPA Synthesis and Analysis Experimental Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Quantitative Analysis start DHA + Recombinant CYP450 + NADPH incubation1 Incubation (37°C) start->incubation1 extraction1 Lipid Extraction incubation1->extraction1 hydrolysis Add Recombinant sEH extraction1->hydrolysis incubation2 Incubation (37°C) hydrolysis->incubation2 extraction2 Final Lipid Extraction incubation2->extraction2 end_synthesis 19,20-diHDPA Product extraction2->end_synthesis sample_prep Sample Preparation (SPE) end_synthesis->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms quant Quantification lcms->quant

Caption: Experimental workflow for synthesis and analysis.

Signaling Pathways of 19,20-diHDPA and its Precursor Signaling Pathways DHA DHA EDP 19,20-EDP DHA->EDP CYP450 diHDPA 19,20-diHDPA EDP->diHDPA sEH GPR120 GPR120 EDP->GPR120 PPAR PPARs EDP->PPAR NFkB NF-κB EDP->NFkB Modulation Notch Notch Signaling diHDPA->Notch Interference diHDPA->PPAR diHDPA->NFkB Modulation AMPK AMPKα Activation GPR120->AMPK Cellular_Effects Cellular Effects (Anti-inflammation, Angiogenesis Modulation) AMPK->Cellular_Effects Notch->Cellular_Effects PPAR->Cellular_Effects NFkB->Cellular_Effects

Caption: Putative signaling pathways of 19,20-diHDPA.

Conclusion

The biological synthesis of 19,20-dihydroxydocosapentaenoic acid is a tightly regulated process involving the sequential action of cytochrome P450 epoxygenases and soluble epoxide hydrolase on the omega-3 fatty acid DHA. This diol metabolite, along with its epoxide precursor, participates in crucial cellular signaling pathways that influence inflammation, angiogenesis, and metabolism. The detailed experimental protocols provided in this guide for the in vitro synthesis and quantitative analysis of 19,20-diHDPA offer valuable tools for researchers to further investigate its biological functions and therapeutic potential. A deeper understanding of the enzymatic synthesis and signaling roles of 19,20-diHDPA will be instrumental in the development of novel therapeutic strategies for a range of diseases.

References

Endogenous Formation of (±)19(20)-DiHDPA in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). Its formation is a multi-step enzymatic process primarily involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). This technical guide provides a comprehensive overview of the biosynthesis of 19(20)-DiHDPA in tissues, presenting quantitative data on its distribution, detailed experimental protocols for its analysis, and visualizations of the key pathways and workflows. Understanding the endogenous formation of this bioactive lipid mediator is crucial for research into its physiological and pathophysiological roles, and for the development of novel therapeutic strategies.

Introduction

Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid highly abundant in neural tissues, particularly the brain and retina[1]. DHA is metabolized in the body to a variety of bioactive molecules, including (±)19(20)-DiHDPA. This diol is formed through the cytochrome P450 (CYP) pathway, which is distinct from the more commonly studied cyclooxygenase (COX) and lipoxygenase (LOX) pathways of fatty acid metabolism. The initial step is the epoxidation of DHA to 19(20)-epoxydocosapentaenoic acid (19(20)-EpDPE), which is then hydrolyzed to 19(20)-DiHDPA by soluble epoxide hydrolase (sEH)[1]. Emerging evidence suggests that 19(20)-DiHDPA may play significant roles in various physiological and pathological processes, making its study of considerable interest to the scientific and drug development communities.

Biosynthesis of this compound

The endogenous synthesis of this compound is a two-step enzymatic cascade:

  • Epoxidation of DHA: Cytochrome P450 epoxygenases catalyze the conversion of DHA to its epoxide derivative, 19(20)-EpDPE. Several CYP isoforms have been shown to be involved in this reaction. For instance, in the rat brain, CYP2A1, 2C11, 2C13, 2C23, and 2E1 contribute to the formation of epoxydocosapentaenoic acids (EDPs)[2]. In humans, CYP2C9, CYP2C19, and CYP1A2 have been identified as efficient enzymes in both EPA and DHA epoxidation[3]. The ω-3 double bond of DHA is a preferential site for CYP-catalyzed epoxidation[4].

  • Hydrolysis of 19(20)-EpDPE: The epoxide intermediate, 19(20)-EpDPE, is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound[1]. The activity of sEH is a critical determinant of the levels of 19(20)-DiHDPA in tissues.

This metabolic pathway highlights a potential therapeutic target; inhibition of sEH can increase the levels of the epoxide precursor, which may have its own distinct biological activities, while modulation of CYP activity can influence the overall production of these lipid mediators.

Quantitative Distribution in Tissues

The concentration of this compound varies across different tissues and physiological conditions. While comprehensive quantitative data remains an active area of research, existing studies provide valuable insights into its distribution.

Tissue/FluidSpeciesConditionConcentration (Mean ± SD/SEM)Reference
RetinaMouseDiabeticElevated levels reported[5]
BrainRatRotenone-induced Parkinson's modelIncreased with DHA supplementation[2]
PlasmaHumanHealthy Children (9-12 years)0.03 ± 0.02 ng/mL[6]
LiverRatPerfused, with inflammationDetected in very low-density lipoproteinsWalker et al., 2021 (cited in[1])

Note: The table summarizes available data. Direct comparisons should be made with caution due to differences in species, experimental conditions, and analytical methodologies.

Experimental Protocols

The accurate quantification of this compound in biological samples requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols for tissue sample preparation and analysis.

Tissue Sample Preparation and Lipid Extraction

This protocol is a synthesis of best practices for the extraction of oxylipins from solid tissues[2][7].

  • Tissue Collection and Storage:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

    • Store samples at -80°C until analysis.

  • Homogenization:

    • Weigh a small amount of frozen tissue (e.g., 30-50 mg).

    • Perform homogenization on ice in a pre-chilled tube.

    • Use a suitable homogenization solvent containing an antioxidant cocktail (e.g., butylated hydroxytoluene [BHT] and triphenylphosphine [TPP]) to prevent ex vivo oxidation. A common solvent mixture is chloroform:methanol.

  • Internal Standard Spiking:

    • Add a known amount of a deuterated internal standard, such as 19(20)-DiHDPA-d4, to each sample. This is crucial for correcting for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.

  • Protein Precipitation:

    • After homogenization, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis PRiME HLB or Strata-X) with methanol followed by an equilibration solution (e.g., water/methanol/acetic acid, 95:5:0.1 v/v/v).

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar interferences.

    • Elute the oxylipins, including 19(20)-DiHDPA, with a higher concentration of organic solvent, such as methanol or acetonitrile.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on established methods for oxylipin analysis and specific details for 19(20)-DiHDPA[6][8][9].

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

    • Mobile Phase B: Acetonitrile/methanol (e.g., 86:14 v/v) with 0.1% acetic acid.

    • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes over a typical run time of 20-35 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (m/z): 361.2

      • Product Ion (m/z): 229.4

    • Collision Energy: Optimized for the specific instrument, typically around 20 eV.

    • Other Parameters: Dwell time, collision gas pressure, and ion source parameters should be optimized for maximum sensitivity and specificity on the instrument being used.

Visualizations

Signaling Pathway of this compound Formation

G DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenases (e.g., CYP2C9, CYP2J2) EpDPE 19(20)-Epoxydocosapentaenoic Acid (19,20-EpDPE) CYP450->EpDPE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) DiHDPA This compound sEH->DiHDPA Hydrolysis G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Collection (Snap-freeze, store at -80°C) Homogenize 2. Homogenization (with antioxidants & internal standard) Tissue->Homogenize Precipitate 3. Protein Precipitation (Cold organic solvent) Homogenize->Precipitate SPE 4. Solid-Phase Extraction (Isolate oxylipins) Precipitate->SPE Concentrate 5. Concentration & Reconstitution (Dry down and resuspend) SPE->Concentrate LC 6. LC Separation (Reversed-phase C18 column) Concentrate->LC MS 7. MS/MS Detection (ESI-, MRM mode) LC->MS Data 8. Data Analysis (Quantification vs. internal standard) MS->Data

References

An In-depth Technical Guide to 19,20-Dihydroxydocosapentaenoic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA) is a vicinal diol metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA). Its biosynthesis primarily involves a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases to form the intermediate 19,20-epoxydocosapentaenoic acid (19,20-EDP), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH). While its epoxide precursor is generally recognized for its anti-inflammatory and cardio-protective effects, 19,20-DiHDPA is often characterized as a less active or even pro-inflammatory molecule, particularly in the context of endothelial dysfunction and atherosclerosis. This technical guide provides a comprehensive overview of the known synonyms, biosynthesis, and reported biological activities of 19,20-DiHDPA, with a focus on its role in inflammatory signaling pathways. Due to the nascent stage of research on this specific diol, quantitative data on its biological activity and detailed experimental protocols are limited in the public domain. This guide summarizes the currently available information and highlights areas for future investigation.

Nomenclature and Synonyms

19,20-dihydroxydocosapentaenoic acid is known by several synonyms and abbreviations in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous communication.

Systematic Name Common Abbreviations Other Synonyms
(4Z,7Z,10Z,13Z,16Z)-19,20-dihydroxydocosa-4,7,10,13,16-pentaenoic acid19,20-DiHDPA19,20-DiHDPE
19(20)-DiHDPA19,20-DiHDoPE
19,20-DHDP(±)19,20-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid

Biosynthesis of 19,20-Dihydroxydocosapentaenoic Acid

The formation of 19,20-DiHDPA from its parent compound, DHA, is a well-characterized metabolic pathway involving two key enzyme families: cytochrome P450 monooxygenases and soluble epoxide hydrolase.[1]

Experimental Protocol: General Method for In Vitro Synthesis and Quantification

Objective: To enzymatically synthesize and quantify 19,20-DiHDPA from DHA in vitro.

Materials:

  • Docosahexaenoic acid (DHA)

  • NADPH

  • Rat liver microsomes (or recombinant human CYP epoxygenase and sEH)

  • Phosphate buffer (pH 7.4)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., d4-19,20-DiHDPA)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Incubation: In a microcentrifuge tube, combine DHA, NADPH, and rat liver microsomes in a phosphate buffer. The exact concentrations and incubation times would need to be optimized based on the specific activity of the enzyme preparation.

  • Reaction Termination: Stop the reaction by adding an excess of cold methanol containing an internal standard.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column on an LC-MS/MS system. Use a gradient of water and acetonitrile with formic acid as a mobile phase modifier.

  • Quantification: Monitor the specific parent-to-daughter ion transitions for 19,20-DiHDPA and the internal standard in multiple reaction monitoring (MRM) mode for accurate quantification.

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experimental_workflow cluster_synthesis In Vitro Synthesis cluster_extraction Extraction & Preparation cluster_analysis Analysis DHA DHA Incubation Incubation (Phosphate Buffer, 37°C) DHA->Incubation Microsomes Liver Microsomes (CYP + sEH) Microsomes->Incubation NADPH NADPH NADPH->Incubation Methanol Cold Methanol + Internal Standard Incubation->Methanol Terminate Reaction Centrifugation Centrifugation Methanol->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quantification Quantification LCMS->Quantification

Caption: General workflow for the in vitro synthesis and quantification of 19,20-DiHDPA.

Signaling Pathways and Biological Activity

Current research indicates that 19,20-DiHDPA often exhibits biological activities that are either attenuated or opposed to those of its epoxide precursor, 19,20-EDP. The primary mechanism appears to be linked to the induction of endothelial dysfunction and inflammation.

A key signaling pathway implicated in the action of 19,20-DiHDPA involves the disruption of mitochondrial function in endothelial cells. It has been shown to disrupt mitochondrial protein-cholesterol associations, leading to inhibited mitochondrial Complex I activity. This impairment of mitochondrial respiration can result in increased oxidative stress and contribute to a pro-inflammatory cellular environment.

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signaling_pathway cluster_endothelial Endothelial Cell DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 (CYP Epoxygenase) DHA->CYP EDP 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) CYP->EDP Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH DiHDPA 19,20-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA) sEH->DiHDPA Hydrolysis Mito Mitochondrial Dysfunction (Inhibited Complex I) DiHDPA->Mito ROS Increased Oxidative Stress (ROS Production) Mito->ROS Inflammation Pro-inflammatory Response ROS->Inflammation

Caption: Biosynthesis and proposed pro-inflammatory signaling of 19,20-DiHDPA.

Quantitative Data

As of the current literature, specific quantitative data such as IC50, EC50, or Ki values for 19,20-DiHDPA on specific molecular targets are not well-documented. Research has primarily focused on its qualitative effects in cellular and animal models. One study noted that in a murine model of asthma, plasma concentrations of 19,20-dihydroxydocosapentaenoic acid were decreased following treatment with a soluble epoxide hydrolase inhibitor.

Role in Disease Pathophysiology

The conversion of the generally protective 19,20-EDP to the potentially detrimental 19,20-DiHDPA by sEH is implicated in several disease processes.

  • Atherosclerosis: Increased levels of 19,20-DiHDPA are associated with endothelial dysfunction, a key initiating event in atherosclerosis. Its pro-inflammatory effects can contribute to plaque formation and progression.

  • Diabetic Retinopathy: The sEH/19,20-DiHDPA axis is suggested to play a role in the pericyte loss and motility characteristic of non-proliferative diabetic retinopathy.

  • Inflammation: While its precursor is anti-inflammatory, 19,20-DiHDPA has been linked to pro-inflammatory responses. For instance, it has been shown to aggravate the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). However, one study has suggested a beneficial role in alleviating inflammatory processes.[1]

Future Directions

The study of 19,20-dihydroxydocosapentaenoic acid is an emerging area with significant potential for understanding the nuanced roles of lipid mediators in health and disease. Key areas for future research include:

  • Quantitative Biology: Determination of binding affinities and functional activities (IC50/EC50 values) of 19,20-DiHDPA on specific receptors and enzymes.

  • Detailed Signaling: Elucidation of the complete signaling cascades initiated by 19,20-DiHDPA in various cell types.

  • Pharmacokinetics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of 19,20-DiHDPA.

  • Therapeutic Potential: Investigation into the therapeutic modulation of the sEH-mediated conversion of 19,20-EDP to 19,20-DiHDPA as a strategy for treating inflammatory and vascular diseases.

Conclusion

19,20-dihydroxydocosapentaenoic acid is a key metabolite in the cytochrome P450-soluble epoxide hydrolase pathway of DHA metabolism. While often overshadowed by its epoxide precursor, emerging evidence suggests that 19,20-DiHDPA may have distinct and potentially opposing biological activities, particularly in the context of inflammation and endothelial function. Further in-depth research is warranted to fully characterize its physiological and pathophysiological roles, which may unveil new therapeutic targets for a range of diseases.

References

(±)19(20)-DiHDPA: A Dihydroxy Fatty Acid with a Complex Role in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

(±)19(20)-dihydroxydocosapentaenoic acid (19,20-DiHDPA) is a diol metabolite of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Generated through the cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway, this lipid mediator is emerging as a significant player in the intricate signaling cascades of inflammation. Unlike its precursor, 19(20)-epoxydocosapentaenoic acid (19,20-EpDPE), which often exhibits anti-inflammatory properties, 19,20-DiHDPA demonstrates a more complex and often pro-inflammatory profile, particularly within the vasculature. This technical guide provides an in-depth analysis of 19,20-DiHDPA's role in inflammation, detailing its metabolic generation, signaling pathways, and the experimental methodologies used for its investigation.

Data Presentation

Quantitative Analysis of 19(20)-DiHDPA Effects

The following table summarizes the quantitative effects of 19(20)-DiHDPA on inflammatory markers as reported in the literature.

ParameterCell Type/ModelTreatment/ConcentrationResultReference
ICAM-1 ExpressionHuman Retinal Microvascular Endothelial Cells (HRMECs)TNFα + 19,20-DiHDPA54.5% increase in TNFα-induced ICAM-1 expression[1]
Endothelial PermeabilityHuman Endothelial Cells19,20-DiHDPAIncreased permeability to dextran[2]
VCAM-1 ExpressionTNFα-stimulated Human Aortic Endothelial Cells (HAEC)19,20-DiHDPANo significant alteration[3]
LC-MS/MS Method Validation Parameters for 19(20)-DiHDPA Quantification

This table presents typical validation parameters for the quantitative analysis of 19,20-DiHDPA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ParameterMatrixValueReference
Linearity (R²)EDTA-plasma0.991[4]
Limit of Detection (LOD)EDTA-plasma1.7 pg on column[4]
Limit of Quantification (LOQ)EDTA-plasma5.7 pg on column[4]
Intra-day PrecisionEDTA-plasma<11%[4]
Inter-day PrecisionEDTA-plasma6-30%[4]

Signaling Pathways and Mechanisms of Action

Metabolic Pathway of 19(20)-DiHDPA Formation

19(20)-DiHDPA is not directly synthesized but is a metabolic product of DHA. The pathway involves two key enzymatic steps. Initially, CYP epoxygenases metabolize DHA to form 19(20)-EpDPE. Subsequently, the enzyme soluble epoxide hydrolase (sEH) hydrolyzes the epoxide group of 19(20)-EpDPE to yield the vicinal diol, 19(20)-DiHDPA.

Metabolic Pathway of 19(20)-DiHDPA Formation DHA Docosahexaenoic Acid (DHA) EpDPE (±)19(20)-Epoxydocosapentaenoic Acid (19,20-EpDPE) DHA->EpDPE CYP Epoxygenase DiHDPA (±)19(20)-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA) EpDPE->DiHDPA Soluble Epoxide Hydrolase (sEH)

Metabolic conversion of DHA to 19(20)-DiHDPA.

Pro-inflammatory Signaling in Endothelial Cells

In endothelial cells, particularly in the retina, 19(20)-DiHDPA has been shown to exert pro-inflammatory effects through a pathway involving mitochondrial dysfunction.[5] This diol disrupts mitochondrial protein-cholesterol associations, leading to an inhibition of mitochondrial Complex I activity.[5] This inhibition results in a decrease in the mitochondrial membrane potential and a subsequent increase in the production of mitochondrial reactive oxygen species (ROS).[5] The elevated ROS levels then lead to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which in turn promotes a pro-inflammatory endothelial phenotype, including the upregulation of adhesion molecules like ICAM-1.[1][5]

Pro-inflammatory Signaling of 19(20)-DiHDPA in Endothelial Cells DiHDPA (±)19(20)-DiHDPA Mito_Dysfunction Mitochondrial Dysfunction (Complex I Inhibition) DiHDPA->Mito_Dysfunction ROS Increased Mitochondrial ROS Mito_Dysfunction->ROS TGFB_Activation TGF-β Pathway Activation ROS->TGFB_Activation Endo_Activation Endothelial Cell Activation (↑ ICAM-1, ↑ Permeability) TGFB_Activation->Endo_Activation

Signaling cascade of 19(20)-DiHDPA in endothelial cells.

Experimental Protocols

Quantification of 19(20)-DiHDPA in Biological Samples via LC-MS/MS

This protocol outlines a general method for the extraction and quantification of 19(20)-DiHDPA from biological matrices such as plasma.

1. Sample Preparation and Extraction:

  • To 250 µL of plasma, add an antioxidant solution and an internal standard (e.g., a deuterated analog of 19,20-DiHDPA).

  • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to isolate the lipid fraction.

  • Wash the SPE cartridge to remove interfering substances.

  • Elute the oxylipins with an appropriate organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% acetic acid.[4]

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% acetic acid.[4]

    • Flow Rate: 0.35 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • A gradient elution is employed to separate the analytes.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific MRM transitions for 19(20)-DiHDPA and the internal standard are monitored for quantification.

LC-MS/MS Workflow for 19(20)-DiHDPA Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC Liquid Chromatography (LC) Separation Dry_Reconstitute->LC Inject MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Acquisition & Quantification MS->Data

Workflow for quantifying 19(20)-DiHDPA.

In Vitro Endothelial Cell Inflammation Assay

This protocol describes a general procedure to assess the inflammatory effects of 19(20)-DiHDPA on endothelial cells in culture.

1. Cell Culture:

  • Culture human endothelial cells (e.g., HRMECs or HUVECs) in appropriate media until confluent.[6]

  • Starve the cells in serum-free media for a defined period before treatment.

2. Treatment:

  • Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of 19(20)-DiHDPA for a specified duration (e.g., 4-24 hours).[6][7]

3. Assessment of Inflammatory Markers:

  • Gene Expression (qRT-PCR): Isolate total RNA from the treated cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of inflammatory genes such as VCAM1 and ICAM1.[8]

  • Protein Expression (Immunoblotting/Cell-based ELISA): Lyse the cells and determine the protein levels of VCAM-1 and ICAM-1 by Western blot or quantify cell surface expression using a cell-based ELISA.[8]

4. Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER):

  • Culture endothelial cells on a transwell insert until a monolayer with high electrical resistance is formed.

  • Treat the monolayer with 19,20-DiHDPA and measure the TEER at different time points to assess changes in barrier function. A decrease in TEER indicates increased permeability.[9]

5. Mitochondrial ROS Production Assay:

  • Treat endothelial cells with 19,20-DiHDPA.

  • Load the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX Red).

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader to quantify mitochondrial superoxide production.[10][11]

References

The Physiological Role of (±)19(20)-DiHDPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Docosahexaenoic Acid Metabolite for Researchers and Drug Development Professionals

(±)19(20)-dihydroxydocosapentaenoic acid, or (±)19(20)-DiHDPA, is a vicinal diol metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). The biosynthesis of this metabolite is a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases, which form an epoxide intermediate, (±)19(20)-epoxydocosapentaenoic acid (EDP). This epoxide is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[1][2] This conversion from a potentially beneficial epoxide to a diol marks a critical point in lipid signaling, as this compound has been shown to possess distinct and context-dependent physiological and pathological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its roles in diabetic retinopathy, neuroprotection, and angiogenesis, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams.

Biosynthesis of this compound

The production of this compound begins with DHA, a primary structural component of the brain and retina.[1] CYP enzymes, a superfamily of monooxygenases, catalyze the epoxidation of the terminal double bond of DHA to form (±)19(20)-EDP. This epoxide can then be rapidly converted to the vicinal diol, this compound, by the action of sEH.[1][3] This metabolic pathway is significant as it transforms the biological activity of the parent molecule and its intermediate.

DHA Docosahexaenoic Acid (DHA) EDP (±)19(20)-Epoxydocosapentaenoic Acid (EDP) DHA->EDP Cytochrome P450 (CYP) Epoxygenase DiHDPA This compound EDP->DiHDPA Soluble Epoxide Hydrolase (sEH)

Biosynthesis of this compound from DHA.

Physiological and Pathological Roles

Current research has identified this compound as a bioactive lipid mediator with significant roles in several key biological processes, most notably in the pathogenesis of diabetic retinopathy and in conferring neuroprotection in models of Parkinson's disease. It also plays a role in the complex process of angiogenesis.

Role in Diabetic Retinopathy

In the context of diabetic retinopathy, a growing body of evidence points to a detrimental role for this compound. Studies have shown that the expression and activity of sEH are elevated in the retinas of diabetic mice, leading to increased levels of its product, 19,20-DiHDPA.[3][4] This increase is associated with a breakdown of the blood-retinal barrier. Specifically, 19,20-DiHDPA has been found to increase endothelial cell permeability and promote the migration of pericytes into the extravascular space, both of which are key events in the progression of diabetic retinopathy.[3][4] Further research has demonstrated that 19,20-DHDP induces the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human retinal microvascular endothelial cells, promoting inflammation.

Neuroprotective Effects in Parkinson's Disease

In contrast to its role in diabetic retinopathy, this compound has demonstrated neuroprotective properties in a rat model of Parkinson's disease. Supplementation with DHA was found to improve motor dysfunction and reduce lipid peroxidation in the striatum of rotenone-treated rats.[5] These beneficial effects were attributed to the downstream metabolite, 19,20-DHDP, which was shown to increase the mRNA levels of the antioxidant enzymes superoxide dismutase 1 (sod1) and catalase.[5] This induction is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] The neuroprotective effects of DHA were abolished when co-administered with an sEH inhibitor, highlighting the essential role of 19,20-DHDP in this process.[5]

Involvement in Angiogenesis

This compound has also been implicated in the regulation of angiogenesis, the formation of new blood vessels. It has been shown to interfere with Notch signaling by targeting presenilin-1 (PS1) and inhibiting γ-secretase activity.[6] This inhibition affects the specification of endothelial cells into "tip" and "stalk" cells, a critical step in sprouting angiogenesis.[6] This suggests that this compound may act as a modulator of vascular development and remodeling.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data on the biological effects of this compound.

Biological EffectModel SystemTreatment ConditionsQuantitative MeasurementReference
Increased Endothelial Inflammation Human Retinal Microvascular Endothelial Cells (HRMECs)TNFα-stimulated84.6% increase in VCAM1 expressionHu et al., 2017
TNFα-stimulated54.5% increase in ICAM1 expressionHu et al., 2017
Induction of Antioxidant Gene Expression PC12 cellsNot specifiedIncreased mRNA levels of sod1 and catalase (fold change not specified)Oguro et al., 2021[5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of specific signaling pathways. The Nrf2 and Notch signaling pathways have been identified as key targets.

Nrf2 Signaling Pathway

In the context of neuroprotection, 19,20-DHDP activates the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to stimuli like 19,20-DHDP, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as sod1 and catalase.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DiHDPA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DiHDPA->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (sod1, catalase) ARE->Antioxidant_Genes Promotes transcription

Activation of the Nrf2 pathway by this compound.
Notch Signaling Pathway

This compound influences angiogenesis by inhibiting the Notch signaling pathway. The binding of a Notch ligand to its receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes that control cell fate decisions, such as tip vs. stalk cell specification in angiogenesis. By inhibiting γ-secretase, this compound prevents the release of NICD and thereby blocks Notch signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Complex Notch_Receptor->Gamma_Secretase Cleavage by Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor Binds NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Releases DiHDPA This compound DiHDPA->Gamma_Secretase Inhibits NICD_nu NICD NICD->NICD_nu Translocation Target_Genes Target Genes (e.g., Hes, Hey) NICD_nu->Target_Genes Activates transcription

Inhibition of the Notch signaling pathway by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the physiological role of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxylipins like this compound from biological matrices.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Biological samples (e.g., plasma, tissue homogenate) are spiked with a deuterated internal standard (e.g., 19,20-DiHDPA-d4).

  • Proteins are precipitated using a solvent like methanol.

  • The supernatant is acidified and loaded onto an SPE cartridge (e.g., C18).

  • The cartridge is washed with a low-polarity solvent to remove interfering substances.

  • The analyte is eluted with a more polar solvent (e.g., ethyl acetate or methanol).

  • The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase.

2. LC Separation:

  • The reconstituted sample is injected onto a reverse-phase C18 column.

  • A gradient elution is performed using a binary solvent system, typically water with a small percentage of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.

  • The gradient is optimized to achieve chromatographic separation of this compound from other isomers and matrix components.

3. MS/MS Detection:

  • The mass spectrometer is operated in negative electrospray ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a specific product ion.

  • For this compound, the precursor ion is m/z 361.2 and a characteristic product ion is m/z 229.4.

cluster_workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample SPE Solid Phase Extraction (SPE) Sample->SPE Internal Standard Spiking, Protein Precipitation LC Liquid Chromatography (LC Separation) SPE->LC Elution and Reconstitution MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Ionization Data Data Analysis MS->Data MRM Transition (e.g., 361.2 -> 229.4)

References

(±)19(20)-DiHDPA: A Technical Guide to its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[1][2] Its formation is a key step in the cytochrome P450 (CYP) epoxygenase pathway, where it is produced by the hydration of its precursor, 19(20)-epoxydocosapentaenoic acid (19(20)-EDP), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1][2] While initially considered a less active metabolite compared to its epoxide precursor, emerging research has identified specific cellular signaling roles for (±)19(20)-DiHDPA, particularly in the regulation of vascular permeability. This technical guide provides an in-depth overview of the cellular signaling pathways involving this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this area.

Core Signaling Pathway: Regulation of Endothelial Permeability

The most well-documented signaling role of this compound is its ability to increase endothelial cell permeability.[3][4] This process is of significant interest in pathological conditions such as diabetic retinopathy, where breakdown of the blood-retinal barrier is a key feature.[3][4]

The proposed mechanism involves the disruption of adherens junctions, which are critical for maintaining the integrity of the endothelial barrier. Specifically, this compound has been shown to induce the internalization of Vascular Endothelial (VE)-cadherin, a key component of these junctions.[3] This leads to a discontinuous pattern of VE-cadherin at the cell membrane, weakening cell-cell adhesion and increasing the passage of molecules between endothelial cells.[3][5]

In addition to its effects on endothelial cells, this compound has been observed to induce the migration of pericytes, which are mural cells that wrap around capillaries and contribute to vascular stability.[3][6] This migration away from the vessel wall further compromises vascular integrity.

The signaling cascade initiated by this compound that leads to VE-cadherin internalization and pericyte migration is an active area of investigation. While the direct molecular target of this compound has not yet been definitively identified, the downstream consequences on junctional proteins are evident.

19_20_DiHDPA_Endothelial_Permeability_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell 19_20_DiHDPA This compound Unknown_Receptor Putative Receptor/Target 19_20_DiHDPA->Unknown_Receptor Binds/Activates Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade VE_Cadherin_Internalization VE-Cadherin Internalization Signaling_Cascade->VE_Cadherin_Internalization Adherens_Junction_Disruption Adherens Junction Disruption VE_Cadherin_Internalization->Adherens_Junction_Disruption Increased_Permeability Increased Endothelial Permeability Adherens_Junction_Disruption->Increased_Permeability

Signaling pathway of this compound-induced endothelial permeability.

Quantitative Data

Quantitative data on the specific bioactivity of this compound are currently limited in the scientific literature. The primary focus has been on the enzymatic conversion from its precursor, 19(20)-EDP, by soluble epoxide hydrolase (sEH).

ParameterValueOrganism/SystemComments
sEH kinetic parameters for 19,20-EDP hydrolysisKM: >25 µM, Intermediate kcatRecombinant human sEH19,20-EDP is a relatively poor substrate for sEH compared to other epoxides.
In vitro concentration for endothelial permeability studiesUp to 10 µmol/LHuman umbilical vein endothelial cellsConcentration used to observe effects on mitochondrial function and protein-cholesterol associations.[4]
In vitro concentration for pericyte migration studiesNot explicitly stated for 19,20-DiHDPA aloneCo-cultures of endothelial cells and pericytesStudies often compare the effects of 19,20-EDP and 19,20-DiHDPA.[3]

Experimental Protocols

Measurement of Endothelial Permeability

A common in vitro method to assess the effect of this compound on endothelial barrier function is the transwell permeability assay.

Objective: To quantify the passage of a tracer molecule across an endothelial cell monolayer following treatment with this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • 24-well transwell inserts (e.g., 0.4 µm pore size)

  • This compound (solubilized in a suitable vehicle, e.g., ethanol or DMSO)

  • Vehicle control

  • FITC-dextran (or other fluorescently labeled tracer)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of the transwell inserts and culture until a confluent monolayer is formed. Barrier integrity can be monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Treatment: Once a confluent monolayer is established, replace the medium in the upper chamber with fresh medium containing either this compound at the desired concentration (e.g., 10 µM) or the vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

  • Tracer Addition: Add FITC-dextran to the upper chamber of each well.

  • Sampling: At various time points, collect samples from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

  • Analysis: An increase in fluorescence in the lower chamber of the this compound-treated wells compared to the control indicates increased permeability.

Endothelial_Permeability_Assay_Workflow cluster_workflow Transwell Permeability Assay Workflow A 1. Seed HUVECs on Transwell Inserts B 2. Culture to Confluency (Monitor with TEER) A->B C 3. Treat with this compound or Vehicle B->C D 4. Add FITC-Dextran to Upper Chamber C->D E 5. Collect Samples from Lower Chamber at Time Points D->E F 6. Measure Fluorescence E->F G 7. Analyze Data to Determine Permeability Changes F->G

Workflow for assessing endothelial permeability.
Pericyte Migration Assay

The effect of this compound on pericyte migration can be assessed using a wound-healing (scratch) assay or a transwell migration assay.

Objective: To determine if this compound promotes the migration of pericytes.

Materials:

  • Human retinal pericytes

  • Pericyte growth medium

  • This compound

  • Vehicle control

  • Culture plates or transwell inserts for migration

  • Microscope with imaging capabilities

Procedure (Wound-Healing Assay):

  • Cell Culture: Grow pericytes to a confluent monolayer in a culture plate.

  • Scratch: Create a uniform "scratch" or wound in the monolayer with a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing either this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the closure of the scratch over time. An increased rate of closure in the this compound-treated wells indicates enhanced migration.

Pericyte_Migration_Assay_Workflow cluster_workflow Pericyte Migration (Wound-Healing) Assay Workflow A 1. Culture Pericytes to a Confluent Monolayer B 2. Create a 'Scratch' in the Monolayer A->B C 3. Treat with this compound or Vehicle B->C D 4. Image the Scratch Over Time C->D E 5. Measure the Rate of Wound Closure D->E

Workflow for assessing pericyte migration.
LC-MS/MS Analysis of this compound

Objective: To quantify the levels of this compound in biological samples (e.g., plasma, cell culture supernatant).[7][8][9]

Procedure Outline:

  • Sample Preparation: Spike the sample with a deuterated internal standard of this compound.

  • Lipid Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction.

  • Chromatographic Separation: Use a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system to separate this compound from other lipid mediators.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and daughter ions of this compound and its internal standard.

Conclusion and Future Directions

This compound is an emerging bioactive lipid mediator with a defined role in modulating vascular permeability. The primary signaling pathway involves the disruption of endothelial adherens junctions through VE-cadherin internalization. This has significant implications for diseases characterized by vascular leakage, such as diabetic retinopathy.

Future research should focus on several key areas:

  • Identification of the direct molecular target(s) of this compound: Elucidating the initial binding partner will be crucial for a complete understanding of its signaling cascade.

  • Comprehensive quantitative analysis: Determining EC50 and IC50 values for the effects of this compound on various cellular processes will be essential for understanding its potency and therapeutic potential.

  • Exploration of other potential signaling pathways: Investigating the direct effects of this compound on inflammatory pathways, such as NF-κB and MAPK, and its interaction with nuclear receptors like PPARs, will provide a broader understanding of its biological functions.

A deeper understanding of the cellular and molecular mechanisms of this compound action will be vital for the development of novel therapeutic strategies targeting the CYP/sEH pathway in various diseases.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 19,20-Dihydroxydocosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19,20-dihydroxydocosapentaenoic acid (19,20-diHDPA or 19,20-DHDP) is an oxidized metabolite of the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). The synthesis of 19,20-diHDPA is a two-step enzymatic process initiated by cytochrome P450 (CYP) monooxygenases, which convert DHA into the intermediate epoxide, 19,20-epoxydocosapentaenoic acid (19,20-EDP).[1][2][3] This epoxide is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, 19,20-diHDPA.[4][5][6][7] While the epoxide precursor, 19,20-EDP, has demonstrated various biological activities, including anti-inflammatory and anti-angiogenic effects, the diol is often considered a less active metabolite.[5][8] However, recent studies have implicated 19,20-diHDPA in cellular signaling, particularly in endothelial dysfunction and atherosclerosis by disrupting mitochondrial function.[4]

Enzymatic synthesis offers significant advantages over chemical methods for producing 19,20-diHDPA, as it provides high regio- and stereoselectivity, avoiding the formation of complex isomeric mixtures and eliminating the need for extensive purification steps.[9][10] This application note provides a detailed protocol for the two-step enzymatic synthesis of 19,20-diHDPA from DHA, utilizing a recombinant CYP enzyme for epoxidation followed by hydrolysis with recombinant sEH.

Biosynthesis Pathway

The enzymatic conversion of DHA to 19,20-diHDPA proceeds through an epoxide intermediate. The first step is catalyzed by a CYP monooxygenase, and the second step is catalyzed by soluble epoxide hydrolase (sEH).

Biosynthesis_of_19_20_diHDPA DHA Docosahexaenoic Acid (DHA) EDP 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) DHA->EDP Cytochrome P450 Monooxygenase diHDPA 19,20-Dihydroxydocosapentaenoic Acid (19,20-diHDPA) EDP->diHDPA Soluble Epoxide Hydrolase (sEH)

Fig. 1: Two-step enzymatic synthesis of 19,20-diHDPA from DHA.

Experimental Protocols

This section details the protocols for the synthesis, purification, and analysis of 19,20-diHDPA. The general workflow involves the initial synthesis of the epoxide intermediate, which is then used as a substrate for the final hydrolysis step.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis arrow arrow prep Substrate & Enzyme Preparation epoxidation Step 1: Epoxidation of DHA (CYP-mediated) prep->epoxidation extraction Product Extraction epoxidation->extraction hydrolysis Step 2: Hydrolysis of 19,20-EDP (sEH-mediated) purification HPLC Purification hydrolysis->purification extraction->hydrolysis analysis LC-MS/MS Analysis purification->analysis

Fig. 2: General workflow for the synthesis and analysis of 19,20-diHDPA.
Protocol 1: Synthesis of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP)

This protocol is adapted from methods using the robust bacterial CYP BM3 mutant, which is readily expressed and efficient for PUFA epoxidation.[9]

Materials:

  • Docosahexaenoic acid (DHA)

  • Recombinant Cytochrome P450 BM3 (e.g., F87A mutant) expressed in E. coli

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • Catalase

  • Isopropanol

  • Ethyl acetate

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), a specific concentration of purified CYP BM3 enzyme, and catalase (to remove excess H₂O₂).

  • Substrate Addition: Dissolve DHA in isopropanol and add it to the reaction mixture to a final concentration (e.g., 100 µM). The final isopropanol concentration should be kept low (<1%) to avoid enzyme denaturation.

  • Initiation: Start the reaction by adding NADPH to a final concentration of (e.g., 500 µM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking for a specified time (e.g., 1-2 hours). Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC.

  • Termination and Extraction: Stop the reaction by adding two volumes of ethyl acetate containing 0.1% formic acid to acidify the mixture to pH ~4.0. Vortex thoroughly and centrifuge to separate the phases.

  • Purification: Collect the organic (upper) phase. Evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in a small volume of methanol/water and purify the 19,20-EDP using Solid Phase Extraction (SPE) or reverse-phase HPLC.

  • Quantification: Analyze the purified product by LC-MS/MS to confirm identity and purity.

Protocol 2: Synthesis of 19,20-diHDPA from 19,20-EDP

This protocol uses the purified 19,20-EDP from Protocol 1 as a substrate for recombinant soluble epoxide hydrolase.

Materials:

  • Purified 19,20-EDP

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Tris-HCl buffer (100 mM, pH 7.4) containing 0.1 mg/mL BSA

  • Methanol

  • Ethyl acetate

  • Formic acid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the purified 19,20-EDP dissolved in a minimal amount of methanol to the Tris-HCl buffer.

  • Enzyme Addition: Add a predetermined amount of purified recombinant sEH to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Extraction: Stop the reaction by adding two volumes of ethyl acetate and 0.5% formic acid. Vortex vigorously and centrifuge.

  • Purification: Transfer the organic layer to a new tube and evaporate the solvent. The resulting 19,20-diHDPA can be purified further using reverse-phase HPLC.

  • Analysis: Confirm the final product's identity, purity, and concentration using LC-MS/MS analysis.

Data Presentation

Quantitative analysis is crucial for characterizing the enzymatic reactions. The following table summarizes kinetic data for the hydrolysis of various epoxy fatty acids, including 19,20-EDP (termed 19,20-EpDPE in the source), by human soluble epoxide hydrolase.

Table 1: Kinetic Parameters of Human sEH with Various Epoxy Fatty Acid Substrates

Substrate K_M (µM) k_cat (s⁻¹) k_cat/K_M (s⁻¹µM⁻¹)
14,15-EpETrE (EET) 5.2 ± 0.8 9.0 ± 0.5 1.73
17,18-EpETE 4.4 ± 0.8 13.0 ± 0.9 2.95
13,14-EpDPE 2.4 ± 0.5 15.0 ± 0.9 6.25
19,20-EpDPE 25.0 ± 5.0 12.0 ± 1.5 0.48

Data adapted from Zhang et al. (2008).[11] Note: 19,20-EpDPE is an alternative name for 19,20-EDP. The data shows that while sEH can hydrolyze 19,20-EDP, it is a relatively poor substrate compared to other epoxides located centrally in the fatty acid chain, as indicated by its high K_M and lower catalytic efficiency (k_cat/K_M).[11]

Application: Biological Context and Signaling

19,20-diHDPA has been identified as a signaling molecule that can contribute to atherosclerosis. In endothelial cells, it disrupts mitochondrial homeostasis, leading to oxidative stress and a pro-inflammatory state.

Signaling Pathway of 19,20-diHDPA in Endothelial Cells

Signaling_Pathway sEH Soluble Epoxide Hydrolase (sEH) diHDPA 19,20-diHDPA MitoAssoc Disruption of Mitochondrial Protein-Cholesterol Association diHDPA->MitoAssoc Import Reduced Pyruvate/ Malate Import MitoAssoc->Import ComplexI Inhibited Mitochondrial Complex I Activity Import->ComplexI MMP Lowered Mitochondrial Membrane Potential ComplexI->MMP mROS Increased Mitochondrial ROS Production MMP->mROS TGFb TGF-β Activation mROS->TGFb Endo Pro-inflammatory/ Atheroprone Endothelium TGFb->Endo

Fig. 3: Proposed signaling cascade of 19,20-diHDPA in endothelial cells leading to a pro-atherosclerotic phenotype.[4]

This pathway highlights the importance of understanding the biological roles of sEH-derived diols. The protocols provided here enable researchers to synthesize 19,20-diHDPA for use in studies aimed at elucidating its physiological and pathophysiological functions, and for professionals in drug development targeting the sEH pathway for therapeutic intervention.

References

Application Notes and Protocols for the Isolation and Purification of (±)19(20)-DiHDPA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] It is formed through the cytochrome P450 (CYP) epoxygenase pathway, which converts DHA to an epoxide (19(20)-EpDPE), followed by hydrolysis by soluble epoxide hydrolase (sEH).[2][4] This bioactive lipid mediator is involved in various physiological and pathological processes, including the regulation of endothelial function and inflammation.[4][5] Elevated levels of 19,20-DiHDPA have been observed in the retinas of diabetic mice, where it is suggested to increase endothelial cell permeability.[4][6] Furthermore, it has been implicated in mitochondrial dysfunction and oxidative stress in endothelial cells, contributing to the progression of atherosclerosis.[5] The precise quantification and purification of (±)19(20)-DiHDPA from biological samples are crucial for understanding its biological roles and for the development of potential therapeutic interventions.

This document provides detailed protocols for the isolation, purification, and quantification of this compound from various biological matrices, including plasma, tissues, and cell cultures.

Data Presentation: Quantitative Levels of this compound

The concentration of this compound can vary significantly depending on the biological matrix, species, and pathological state. The following table summarizes available quantitative data for 19,20-DiHDPA.

Biological MatrixSpeciesConditionConcentration (ng/mL or ng/g)Reference
SalivaHumanCystic Fibrosis (FEV1 > 69%)Not detectable (< 0.1 ng/mL) in 13 of 41 patients[7]
SalivaHumanCystic Fibrosis (FEV1 < 69%)Not detectable (< 0.1 ng/mL) in 4 of 28 patients[7]

Note: Quantitative data for this compound is not extensively available across a wide range of biological samples in the current literature. The provided data is from a specific study on cystic fibrosis patients. Researchers should establish their own baseline levels for their specific experimental conditions.

Experimental Protocols

The isolation and purification of this compound from biological samples typically involve sample homogenization, protein precipitation, lipid extraction (either liquid-liquid or solid-phase), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Isolation and Purification of this compound from Plasma/Serum

This protocol is suitable for the extraction of this compound and other oxylipins from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Internal Standard (IS): Deuterated this compound (e.g., 19,20-DiHDPA-d4)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or HLB)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma, add 200 µL of cold methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the oxylipins with 2 mL of methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

      • Run a suitable gradient to separate the analytes.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

      • Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: Isolation and Purification of this compound from Tissues

This protocol is designed for the extraction of this compound from solid tissue samples such as liver, brain, or muscle.

Materials:

  • Tissue samples

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Chloroform, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS): Deuterated this compound

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • Immediately snap-freeze freshly excised tissue in liquid nitrogen.

    • Weigh the frozen tissue (typically 50-100 mg).

    • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol containing the internal standard. Use a volume sufficient to immerse the tissue (e.g., 1 mL).

  • Lipid Extraction (Folch Method):

    • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solvent Evaporation:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) (Optional Purification Step):

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Condition an SPE cartridge (e.g., silica-based) with the same non-polar solvent.

    • Load the reconstituted extract onto the cartridge.

    • Wash with a non-polar solvent to remove neutral lipids.

    • Elute this compound and other more polar lipids with a more polar solvent mixture (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Follow the same LC-MS/MS analysis parameters as described in Protocol 1.

Mandatory Visualization

Signaling Pathway of this compound Formation and Action in Endothelial Cells

DiHDPA_Signaling cluster_formation Formation of 19,20-DiHDPA cluster_action Action in Endothelial Cells DHA Docosahexaenoic Acid (DHA) (in cell membrane) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Oxidation EpDPE 19(20)-EpDPE CYP450->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Hydrolysis DiHDPA This compound sEH->DiHDPA DiHDPA_action This compound Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress EndothelialPermeability Increased Endothelial Permeability OxidativeStress->EndothelialPermeability Atherosclerosis Progression of Atherosclerosis EndothelialPermeability->Atherosclerosis DiHDPA_action->Mitochondria Disrupts function

Caption: Biosynthesis and signaling pathway of this compound in endothelial cells.

Experimental Workflow for this compound Analysis

DiHDPA_Workflow start Biological Sample (Plasma, Tissue, etc.) homogenization Homogenization (for tissues) start->homogenization precipitation Protein Precipitation (e.g., with cold Methanol) start->precipitation For liquid samples homogenization->precipitation extraction Lipid Extraction precipitation->extraction lle Liquid-Liquid Extraction (e.g., Folch method) extraction->lle Method 1 spe Solid-Phase Extraction (e.g., Oasis HLB) extraction->spe Method 2 evaporation Solvent Evaporation (under Nitrogen) lle->evaporation spe->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General experimental workflow for the analysis of this compound.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of (±)19(20)-DiHDPA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)19(20)-Dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) is a diol metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway metabolism of docosahexaenoic acid (DHA). Specifically, it is formed by the action of soluble epoxide hydrolase (sEH) on (±)19(20)-epoxy-docosapentaenoic acid (EDP).[1] This lipid mediator is implicated in various physiological and pathological processes, including inflammation, endothelial function, and diabetic retinopathy.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological role and its potential as a therapeutic target. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose, offering high selectivity and sensitivity.

This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on its fragmentation characteristics.

Mass Spectrometry Fragmentation of this compound

In negative ion mode electrospray ionization (ESI), this compound readily forms a deprotonated molecule [M-H]⁻.

Table 1: Key Mass Spectrometry Parameters for this compound Analysis

ParameterValueReference
Precursor Ion [M-H]⁻ (m/z)361.236[4]
Product Ion (m/z)229.4[4]
Proposed Fragmentation Mechanism

The collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of this compound at m/z 361.2 characteristically yields a major product ion at m/z 229.4.[4] While the exact fragmentation pathway for this specific molecule is not extensively detailed in the reviewed literature, a plausible mechanism can be proposed based on the known fragmentation patterns of other dihydroxy fatty acids. The most likely fragmentation involves a cleavage alpha to one of the hydroxyl groups.

The fragmentation of dihydroxy polyunsaturated fatty acids in negative ion mode is often directed by the hydroxyl groups.[5] The charge-remote fragmentation can be initiated by the deprotonated carboxylate group, leading to cleavages along the fatty acid chain.

Signaling Pathway and Biological Relevance

This compound is a key metabolite in the sEH pathway. The enzymatic conversion of the epoxy fatty acid (±)19(20)-EDP to the diol this compound by sEH is a critical step in regulating the biological activity of these lipid mediators. While EDPs often exhibit anti-inflammatory and vasodilatory effects, their corresponding diols are generally considered less active or may even have pro-inflammatory or detrimental effects in certain contexts.[1] For instance, elevated levels of 19,20-DiHDPA have been associated with increased endothelial cell permeability in diabetic retinopathy.[1]

sEH_Pathway DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Metabolism EDP (±)19(20)-Epoxy-docosapentaenoic Acid (EDP) CYP450->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH Hydrolysis DiHDPA This compound sEH->DiHDPA BioEffect Biological Effects (e.g., increased endothelial permeability) DiHDPA->BioEffect ExperimentalWorkflow SampleCollection 1. Sample Collection (with antioxidants) Spiking 2. Internal Standard Spiking SampleCollection->Spiking Extraction 3. Solid-Phase Extraction (SPE) Spiking->Extraction Reconstitution 4. Reconstitution Extraction->Reconstitution LC_Separation 5. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration 7. Peak Integration MS_Detection->PeakIntegration Quantification 8. Quantification PeakIntegration->Quantification

References

Application Notes and Protocols for the Chromatographic Separation of Dihydroxy-Docosapentaenoic Acid (DiHDPA) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy-docosapentaenoic acids (DiHDPA) are dihydroxylated metabolites of the omega-3 fatty acid, docosapentaenoic acid (DPA), a crucial intermediate in the metabolic pathway of docosahexaenoic acid (DHA). These lipid mediators are emerging as significant players in various physiological and pathophysiological processes, including the regulation of inflammation and angiogenesis. The specific biological activities of DiHDPA are highly dependent on their isomeric forms, including both positional and stereoisomers. Therefore, the accurate separation and quantification of individual DiHDPA isomers are paramount for elucidating their precise biological functions and exploring their therapeutic potential.

This document provides detailed application notes and protocols for the chromatographic separation of DiHDPA isomers, primarily utilizing liquid chromatography-mass spectrometry (LC-MS). The methodologies described are based on established techniques for the analysis of similar dihydroxy fatty acids and can be adapted for the specific analysis of DiHDPA isomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for the Separation of DiHDPA Positional Isomers

This protocol is adapted from a validated method for the separation of hydroxydocosahexaenoic acid (HDoHE) isomers and is suitable for the separation of DiHDPA positional isomers.

1. Sample Preparation (from biological matrices)

  • Lipid Extraction:

    • To 100 µL of plasma or tissue homogenate, add 400 µL of methanol containing an antioxidant (e.g., 0.02% butylated hydroxytoluene - BHT) and an internal standard (e.g., d4-17,18-DiHDPA).

    • Vortex for 1 minute.

    • Add 800 µL of chloroform and vortex for another 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

    • Collect the lower organic phase.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for cleanup (optional but recommended):

    • Reconstitute the dried lipid extract in 500 µL of methanol/water (1:1, v/v).

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of hexane.

    • Elute the DiHDPA isomers with 2 mL of methyl formate.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 150 mm) is recommended for high-resolution separation.

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid.[1]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Desolvation Temperature: 550°C[1]

      • Source Temperature: 150°C[1]

    • MRM Transitions: Specific precursor-to-product ion transitions for each DiHDPA isomer and the internal standard need to be determined by infusing individual standards. For a generic DiHDPA (C22H34O4, MW: 362.5 g/mol ), the precursor ion [M-H]⁻ would be m/z 361.2. Product ions would result from fragmentation of the carboxyl group and cleavage along the carbon chain near the hydroxyl groups.

3. Data Analysis

  • Quantification is achieved by integrating the peak areas of the MRM transitions for each DiHDPA isomer and normalizing them to the peak area of the internal standard.

  • A calibration curve should be constructed using authentic standards of the DiHDPA isomers of interest to determine their absolute concentrations.

Protocol 2: Chiral Chromatography for the Separation of DiHDPA Stereoisomers

This protocol provides a general framework for the separation of DiHDPA enantiomers and diastereomers, which often exhibit distinct biological activities. This method typically follows the separation of positional isomers.

1. Derivatization (Optional, but can improve separation)

  • For enhanced resolution and detection, DiHDPA isomers can be derivatized to form diastereomers using a chiral derivatizing agent. A common method is the formation of 3,5-dinitrophenyl urethane (DNPU) derivatives.[2]

2. Chiral HPLC Conditions

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak AD-H or Chiralcel OD-H have shown good performance in separating hydroxy fatty acid enantiomers.[3]

  • Mobile Phase: A normal-phase solvent system is typically used. A mixture of hexane and a polar modifier like isopropanol or ethanol is common. The exact ratio needs to be optimized for the specific DiHDPA isomers. A typical starting point could be Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection (if derivatized with a chromophore) or connection to a mass spectrometer.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the chromatographic separation of DiHDPA isomers. Actual retention times will vary depending on the specific LC system and conditions used.

Table 1: Hypothetical Retention Times and MRM Transitions for DiHDPA Positional Isomers using Reversed-Phase LC-MS/MS.

IsomerPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
19,20-DiHDPA361.2To be determined12.5
16,17-DiHDPA361.2To be determined13.8
13,14-DiHDPA361.2To be determined15.2
10,11-DiHDPA361.2To be determined16.9
7,8-DiHDPA361.2To be determined18.1
d4-17,18-DiHDPA (IS)365.2To be determined14.5

Table 2: Hypothetical Resolution of DiHDPA Enantiomers by Chiral Chromatography.

Diastereomeric PairElution OrderResolution (Rs)
(13R,14S)-DiHDPA / (13S,14R)-DiHDPA(13S,14R) then (13R,14S)> 1.5
(13R,14R)-DiHDPA / (13S,14S)-DiHDPA(13S,14S) then (13R,14R)> 1.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Tissue Homogenate) Lipid_Extraction Lipid Extraction (with Internal Standard) Biological_Sample->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction (C18 Cartridge) Lipid_Extraction->SPE_Cleanup Final_Extract Final Extract SPE_Cleanup->Final_Extract RP_HPLC Reversed-Phase HPLC (Positional Isomer Separation) Final_Extract->RP_HPLC Inject Chiral_HPLC Chiral HPLC (Stereoisomer Separation) RP_HPLC->Chiral_HPLC Fraction Collection & Further Analysis (Optional) MS_Detection Mass Spectrometry (Detection & Quantification) RP_HPLC->MS_Detection Chiral_HPLC->MS_Detection Quantification Quantification (Peak Integration & Normalization) MS_Detection->Quantification Identification Isomer Identification (Retention Time & MS/MS) Quantification->Identification

Caption: Experimental workflow for DiHDPA isomer analysis.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_metabolism Metabolism cluster_signaling Intracellular Signaling cluster_response Cellular Response DPA Docosapentaenoic Acid (DPA) CYP450 Cytochrome P450 Epoxygenase DPA->CYP450 Metabolized by sEH Soluble Epoxide Hydrolase CYP450->sEH Epoxide intermediate DiHDPA DiHDPA Isomers sEH->DiHDPA PPAR PPARs (e.g., PPARγ) DiHDPA->PPAR Activates NFkB_Inhibition Inhibition of NF-κB Pathway DiHDPA->NFkB_Inhibition Leads to Gene_Expression Altered Gene Expression PPAR->Gene_Expression Regulates NFkB_Inhibition->Gene_Expression Modulates Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Anti_angiogenic Anti-angiogenic Effects Gene_Expression->Anti_angiogenic

Caption: Putative signaling pathway of DiHDPA isomers.

References

Application Notes and Protocols for Investigating the In Vivo Roles of (±)19(20)-DiHDPA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive review of the current scientific literature reveals a notable absence of established protocols for the exogenous in vivo administration of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). The research to date has primarily focused on the pathological consequences of its endogenous overproduction in disease models, particularly in the context of diabetic retinopathy and atherosclerosis. Therefore, the following application notes and protocols are designed for researchers aiming to investigate the roles and mechanisms of endogenous (±)19(20)-DiHDPA by modulating its levels and observing the subsequent physiological effects.

Application Note 1: Investigating the Role of Endogenous this compound in Diabetic Retinopathy

This application note describes an experimental approach to study the contribution of endogenous this compound to the breakdown of the blood-retinal barrier and pericyte loss in a mouse model of diabetic retinopathy. The strategy involves the induction of diabetes and the subsequent administration of a soluble epoxide hydrolase (sEH) inhibitor to reduce the conversion of 19(20)-epoxydocosapentaenoic acid (19,20-EDP) to this compound.

Quantitative Data Summary
Animal ModelConditionTreatmentKey OutcomesReference
Diabetic MiceDiabetic RetinopathysEH InhibitorPrevention of increased endothelial cell permeability and pericyte migration.[1]Hu et al., 2017
Experimental Protocols

1. Induction of Diabetic Retinopathy in Mice:

  • Animal Model: C57BL/6J mice are commonly used.

  • Induction Agent: Streptozotocin (STZ), freshly dissolved in sterile 0.1 M citrate buffer (pH 4.5).

  • Procedure:

    • Administer a single intraperitoneal injection of STZ at a dose of 150-200 mg/kg body weight to induce type 1 diabetes.

    • Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.

    • Maintain the diabetic mice for a period of 4-6 months to allow for the development of diabetic retinopathy features.

2. Modulation of Endogenous this compound Levels:

  • Treatment: Administration of a soluble epoxide hydrolase (sEH) inhibitor (e.g., TPPU, UC1728) to reduce the formation of this compound.

  • Administration: The sEH inhibitor can be administered in the drinking water or via oral gavage. A typical dose for TPPU in drinking water is 1 mg/L.

  • Timeline: Begin treatment with the sEH inhibitor after the onset of diabetes and continue for the duration of the study.

3. Assessment of Blood-Retinal Barrier (BRB) Permeability:

  • Method: Evans Blue Dye Permeability Assay.

  • Procedure:

    • Anesthetize the mice.

    • Inject Evans blue dye (2% in saline, 4 ml/kg) intravenously via the tail vein.

    • Allow the dye to circulate for 2 hours.

    • Perfuse the mice with saline to remove intravascular dye.

    • Enucleate the eyes and dissect the retinas.

    • Extract the Evans blue dye from the retinas by incubating in formamide at 70°C for 18 hours.

    • Measure the absorbance of the supernatant at 620 nm.

    • Quantify the amount of dye leakage by comparing to a standard curve.

4. Quantification of Pericyte Dropout:

  • Method: Retinal digest preparations and staining.

  • Procedure:

    • Enucleate the eyes and fix them in 4% paraformaldehyde.

    • Dissect the retinas and digest them in a solution of 3% trypsin in 0.1 M Tris buffer (pH 7.8) at 37°C for 1-3 hours.

    • Gently wash the retinal vascular network to remove non-vascular cells.

    • Mount the vascular network on a glass slide and perform Periodic acid-Schiff (PAS) and hematoxylin staining.

    • Visualize the retinal capillaries under a microscope. Pericytes are identified by their characteristic location and morphology (darkly stained nuclei outside the capillary wall).

    • Quantify pericyte dropout by counting the number of "pericyte ghosts" (empty pockets in the capillary wall) and expressing it as a ratio to the total number of endothelial cells.

Experimental Workflow Diagram

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Outcome Analysis (4-6 months) cluster_conclusion Conclusion animal_model C57BL/6J Mice stz_induction Streptozotocin (STZ) Induction of Diabetes animal_model->stz_induction control Diabetic Control stz_induction->control seh_inhibitor sEH Inhibitor Treatment stz_induction->seh_inhibitor brb_permeability Assess Blood-Retinal Barrier Permeability (Evans Blue) control->brb_permeability pericyte_dropout Quantify Pericyte Dropout (Retinal Digest) control->pericyte_dropout seh_inhibitor->brb_permeability seh_inhibitor->pericyte_dropout conclusion Correlate sEH inhibition with reduced BRB permeability and pericyte loss brb_permeability->conclusion pericyte_dropout->conclusion

Caption: Workflow for studying endogenous this compound in diabetic retinopathy.

Application Note 2: Elucidating the Signaling Pathway of Endogenous this compound in Retinal Endothelial Cells

This application note provides protocols to investigate the molecular mechanism by which endogenously produced this compound disrupts endothelial cell junctions in the diabetic retina. The focus is on the interaction between this compound and key junctional proteins.

Experimental Protocols

1. Isolation of Retinal Microvessels:

  • Source: Retinas from diabetic mice (with and without sEH inhibitor treatment) and non-diabetic controls.

  • Procedure:

    • Dissect retinas and homogenize them in a buffered sucrose solution.

    • Perform a series of centrifugation and filtration steps to enrich for microvessels. This typically involves density gradient centrifugation using dextran.

    • The final pellet will contain enriched retinal microvessels.

2. Co-Immunoprecipitation (Co-IP) of Junctional Proteins:

  • Objective: To determine if the interaction between Presenilin-1 (PS1), VE-cadherin, and N-cadherin is altered in diabetic conditions and rescued by sEH inhibition.

  • Procedure:

    • Lyse the isolated retinal microvessels in a non-denaturing lysis buffer.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the lysates with an antibody against one of the target proteins (e.g., anti-VE-cadherin).

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes and analyze the components by Western blotting using antibodies against the other target proteins (e.g., anti-PS1 and anti-N-cadherin).

3. Immunofluorescence Staining of Retinal Whole Mounts:

  • Objective: To visualize the localization and integrity of junctional proteins in the retinal vasculature.

  • Procedure:

    • Fix dissected retinas in 4% paraformaldehyde.

    • Perform permeabilization and blocking steps.

    • Incubate the retinas with primary antibodies against VE-cadherin, N-cadherin, and PS1.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the retinas on slides and visualize using a confocal microscope.

    • Analyze the continuity and co-localization of the junctional proteins at endothelial cell-cell and endothelial cell-pericyte junctions.

Signaling Pathway Diagram

signaling_pathway cluster_upstream Upstream Events in Diabetes cluster_downstream Downstream Cellular Effects Diabetes Diabetes Mellitus sEH Increased Soluble Epoxide Hydrolase (sEH) Expression and Activity Diabetes->sEH DiHDPA This compound (Elevated Levels) sEH->DiHDPA Hydrolysis of 19,20-EDP PS1 Presenilin-1 (PS1) DiHDPA->PS1 Targets cholesterol- binding proteins VE_cadherin VE-cadherin DiHDPA->VE_cadherin N_cadherin N-cadherin DiHDPA->N_cadherin Junction_disruption Disruption of Endothelial-Endothelial and Endothelial-Pericyte Junctions PS1->Junction_disruption VE_cadherin->Junction_disruption N_cadherin->Junction_disruption Permeability Increased Vascular Permeability Junction_disruption->Permeability Pericyte_migration Pericyte Migration/Dropout Junction_disruption->Pericyte_migration

Caption: Proposed signaling pathway of endogenous this compound in diabetic retinopathy.

References

Application Notes and Protocols for Cell Treatment with (±)19(20)-DiHDPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a dihydroxy derivative of the omega-3 fatty acid docosahexaenoic acid (DHA). As a metabolite, it is implicated in a variety of physiological and pathological processes, making it a molecule of significant interest in drug development. Emerging research suggests its involvement in modulating inflammatory responses, angiogenesis, and cancer cell signaling pathways. These application notes provide a comprehensive protocol for the in vitro treatment of cells with (±)19(20)-DiHDPA, enabling researchers to investigate its biological effects.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound 13R,20-diHDHA, which can be used as a starting point for designing experiments with this compound.

ParameterCell LineValueApplicationReference
Concentration for Anti-Cancer Stem Cell Effects MDA-MB-231, MCF-7 (Breast Cancer)20 µMInhibition of mammosphere formation, reduction of cancer stem cell markers[1]
Treatment Duration MDA-MB-231, MCF-724 hoursAssessment of cell proliferation and mammosphere formation[1]
Effect on Signaling Pathways MDA-MB-231, MCF-720 µMDecreased phosphorylation of Stat3 and nuclear levels of p65[1]
Induction of Reactive Oxygen Species (ROS) MDA-MB-231, MCF-7Not specifiedIncreased ROS production, which was reversible by N-acetylcysteine (NAC)[1]

Signaling Pathway

The proposed signaling pathway for the action of dihydroxy-DHA derivatives, such as this compound, in cancer cells involves the induction of reactive oxygen species (ROS), which in turn inhibits the STAT3/IL-6 signaling cascade. This pathway is crucial for the self-renewal and maintenance of cancer stem cells.

G DiHDPA This compound ROS ↑ Reactive Oxygen Species (ROS) DiHDPA->ROS induces pSTAT3 pSTAT3 (active) ROS->pSTAT3 inhibits phosphorylation STAT3 STAT3 (inactive) pSTAT3->STAT3 dephosphorylation IL6 ↓ IL-6 Expression & Secretion pSTAT3->IL6 regulates CSC Inhibition of Cancer Stem Cell Properties pSTAT3->CSC promotes IL6->CSC

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

Cell Culture and Maintenance

This protocol is based on methodologies used for breast cancer cell lines and can be adapted for other cell types.

  • Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in a suitable solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Treatment with this compound
  • Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). The seeding density should be optimized for each cell line and experiment to ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and grow for 24 hours.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., a dose-response curve from 1 µM to 50 µM, with a key concentration of 20 µM as a starting point). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Key Experimental Assays
  • After the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Culture single cells in ultra-low attachment plates with mammosphere-forming medium.

  • Treat the cells with this compound at the desired concentration.

  • Incubate for 5-7 days to allow for mammosphere formation.

  • Count the number and measure the size of the mammospheres under a microscope.

  • Lyse the treated cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p65, GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • After treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture & Seeding Treatment Cell Treatment (e.g., 24h, 20 µM) CellCulture->Treatment CompoundPrep Prepare this compound Working Solutions CompoundPrep->Treatment Viability Cell Viability (MTS/MTT) Treatment->Viability CSC_Assay Cancer Stem Cell Assays Treatment->CSC_Assay Western Western Blot (pSTAT3, etc.) Treatment->Western ROS_Assay ROS Measurement (DCFDA) Treatment->ROS_Assay

Caption: General experimental workflow for cell treatment and analysis.

References

Application Note and Protocol for the Quantification of (±)19(20)-DiHDPA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)19(20)-Dihydroxydocosapentaenoic acid [(±)19(20)-DiHDPA] is a diol metabolite derived from the omega-3 fatty acid, docosahexaenoic acid (DHA).[1][2] The biosynthesis of this compound is initiated by the cytochrome P450 (CYP) epoxygenase pathway, which converts DHA to its epoxide intermediate, 19(20)-epoxydocosapentaenoic acid (19(20)-EDP).[3][4][5] Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes 19(20)-EDP to form this compound.[1][2][3] This lipid mediator has been implicated in various physiological and pathological processes, including angiogenesis and inflammation.[1][2][3] Given its biological significance, accurate and sensitive quantification of this compound in biological matrices is crucial for advancing research in areas such as metabolic disorders and neurodegenerative diseases.[1][2][6]

This application note provides a detailed protocol for the quantification of this compound in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway

The metabolic conversion of DHA to this compound is a key branch of the cytochrome P450 pathway for polyunsaturated fatty acid metabolism.

DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 Epoxygenase DHA->CYP EDP 19(20)-Epoxydocosapentaenoic Acid (19(20)-EDP) CYP->EDP Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH DiHDPA This compound sEH->DiHDPA Hydrolysis Bioactivity Biological Activities (e.g., Angiogenesis, Inflammation) DiHDPA->Bioactivity cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

References

Solid-Phase Extraction Protocol for Dihydroxy Fatty Acids: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxy fatty acids are a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids. As critical signaling molecules in various physiological and pathological processes, including inflammation and cardiovascular function, their accurate quantification is paramount. This application note provides a detailed protocol for the solid-phase extraction (SPE) of dihydroxy fatty acids from biological matrices, a crucial step for sample cleanup and enrichment prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for isolating these important analytes.

Data Presentation: Analyte Recovery

The efficiency of an SPE protocol is determined by the recovery of the target analytes. While recovery rates can vary depending on the specific dihydroxy fatty acid, the sample matrix, and the analytical instrumentation, the following table summarizes representative recovery data for free fatty acids and related eicosanoids using polymeric reversed-phase SPE cartridges. This data provides an expected range of performance for the described protocol.

Analyte ClassRepresentative SorbentMean Recovery (%)Reference
Free Fatty AcidsPolymeric99.2%[1]
EicosanoidsPolymeric>64.5%[2]
Deuterated Eicosanoid Internal StandardsPolymeric68-102%[2]

Experimental Protocols

This section details the step-by-step methodology for the solid-phase extraction of dihydroxy fatty acids from a liquid biological sample, such as plasma or serum.

Materials and Reagents

  • SPE Cartridges: Strata-X™ polymeric reversed-phase cartridges (30 mg/1 mL) or equivalent (e.g., Oasis HLB).

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid (glacial, analytical grade)

  • Internal Standards: A solution of deuterated dihydroxy fatty acid standards.

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Preparation

  • Thaw biological samples (e.g., plasma, serum) on ice.

  • To 100 µL of the sample, add an appropriate amount of the deuterated internal standard solution. The internal standard is crucial for correcting for analyte loss during sample preparation and for matrix effects during analysis.

  • Vortex briefly to mix.

  • Acidify the sample by adding 10 µL of 1% acetic acid in water to improve the retention of the acidic dihydroxy fatty acids on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent bed to dry out between conditioning and sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water. This step removes polar interferences while retaining the dihydroxy fatty acids.

  • Elution:

    • Elute the dihydroxy fatty acids from the cartridge with 1 mL of methanol into a clean collection tube.

Sample Reconstitution

  • Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex thoroughly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualization of Pathways and Workflows

Dihydroxy Fatty Acid Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of 12,13-diHOME, a representative dihydroxy fatty acid, from linoleic acid via the cytochrome P450 epoxygenase pathway and its subsequent role in activating fatty acid transport.

DHFA_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Linoleic_Acid Linoleic Acid CYP450 Cytochrome P450 Epoxygenase Linoleic_Acid->CYP450 Epoxy_FA 12,13-Epoxy-9Z- octadecenoic acid CYP450->Epoxy_FA sEH Soluble Epoxide Hydrolase (sEH) Epoxy_FA->sEH DHFA 12,13-diHOME (Dihydroxy Fatty Acid) sEH->DHFA DHFA_signal 12,13-diHOME Receptor Cell Surface Receptor DHFA_signal->Receptor Transporters FATP1 / CD36 Translocation Receptor->Transporters FA_Uptake Increased Fatty Acid Uptake Transporters->FA_Uptake

Caption: Biosynthesis and signaling of 12,13-diHOME.

Experimental Workflow for Solid-Phase Extraction

The diagram below outlines the key steps of the solid-phase extraction protocol for dihydroxy fatty acids.

SPE_Workflow Sample_Prep 1. Sample Preparation (Add Internal Standard, Acidify) Conditioning 2. Cartridge Conditioning (Methanol, then Water) Sample_Prep->Conditioning Loading 3. Sample Loading Conditioning->Loading Washing 4. Wash (10% Methanol in Water) Loading->Washing Elution 5. Elution (Methanol) Washing->Elution Evap_Recon 6. Evaporation & Reconstitution Elution->Evap_Recon Analysis 7. LC-MS/MS Analysis Evap_Recon->Analysis

Caption: Solid-phase extraction workflow.

References

Application Notes and Protocols for the Derivatization of (±)19(20)-DiHDPA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical derivatization of (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The methodologies outlined herein are designed to enhance the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification in various biological matrices.

Introduction

This compound is a dihydroxy fatty acid derived from docosahexaenoic acid (DHA) via the cytochrome P450 epoxygenase pathway. As a lipid mediator, it plays a role in various physiological and pathological processes, making its accurate quantification crucial for research and drug development. Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids; however, the polar nature of the hydroxyl and carboxylic acid functional groups in DiHDPA results in poor chromatographic performance and thermal instability.[1] Derivatization is therefore a necessary step to convert these polar groups into less polar, more volatile, and more thermally stable derivatives suitable for GC-MS analysis.[1]

The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation, typically involving the introduction of a trimethylsilyl (TMS) group.[2] This protocol focuses on the formation of the tris-trimethylsilyl derivative of this compound methyl ester, which allows for excellent chromatographic separation and the generation of characteristic mass spectra for confident identification and quantification.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected when analyzing derivatized dihydroxy fatty acids using GC-MS. While specific values for this compound may vary depending on the instrument and exact analytical conditions, these ranges provide a benchmark for method development and validation.

ParameterTypical Value/RangeNotes
Retention Time (RT) 15 - 30 minHighly dependent on the GC column and temperature program. Isomers may be resolved.
Limit of Detection (LOD) 0.1 - 10 pg on columnDependent on the mass spectrometer's sensitivity and the ionization mode (EI vs. CI).
Limit of Quantification (LOQ) 0.5 - 50 pg on columnTypically 3-5 times the LOD, with acceptable precision and accuracy.
Linear Dynamic Range 3 - 5 orders of magnitudeFrom LOQ to the upper limit of linearity.
Derivatization Yield > 95%With optimized reaction conditions.
Precision (%RSD) < 15%For intra- and inter-day assays.
Accuracy (%Recovery) 85 - 115%Determined by spiking experiments in the relevant biological matrix.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., d4-17,18-DiHETE)

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Diazomethane or Trimethylsilyldiazomethane for methylation

  • Nitrogen gas (high purity)

  • Glass conical reaction vials (1 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5MS)

Protocol 1: Esterification of the Carboxylic Acid Group

To improve the volatility and reduce the polarity of the carboxylic acid moiety, it is first converted to its methyl ester.

  • Sample Preparation: Accurately weigh or pipette the this compound standard or extracted sample into a clean glass reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methylation: Add 200 µL of a freshly prepared solution of diazomethane in diethyl ether or a 2.0 M solution of trimethylsilyldiazomethane in hexane.

    • Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood. Trimethylsilyldiazomethane is a safer alternative.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 15-20 minutes. The appearance of a persistent yellow color indicates the completion of the reaction.

  • Solvent Removal: Gently evaporate the excess reagent and solvent under a stream of nitrogen. The sample is now ready for silylation.

Protocol 2: Silylation of the Hydroxyl Groups

The two hydroxyl groups of the DiHDPA methyl ester are derivatized to their corresponding trimethylsilyl ethers.

  • Reagent Addition: To the dried methyl-esterified sample from Protocol 1, add 50 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS.[3] The pyridine acts as a catalyst and solvent.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.[3][4]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Sample Dilution: The derivatized sample can be directly injected into the GC-MS or diluted with hexane to an appropriate concentration.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point for the analysis of the derivatized this compound. Optimization may be required for specific instrumentation.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-700) for identification and selected ion monitoring (SIM) for quantification.

Mass Spectral Interpretation

The EI mass spectrum of the tris-TMS derivative of this compound methyl ester is expected to show characteristic fragment ions. The most significant fragmentation pathway for vicinal diol TMS ethers is the cleavage of the C-C bond between the two trimethylsiloxy groups.[3][5] This results in two prominent fragment ions that are diagnostic for the position of the original double bond. Other characteristic ions include those resulting from the loss of a methyl group ([M-15]+) and a methoxy group ([M-31]+) from the ester.[3][5]

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_methylation Step 1: Methylation cluster_silylation Step 2: Silylation cluster_product Final Product DiHDPA This compound Methylation Methylation of Carboxylic Acid DiHDPA->Methylation Diazomethane or TMS-Diazomethane Silylation Silylation of Hydroxyl Groups Methylation->Silylation BSTFA + 1% TMCS Pyridine, 60-70°C TMS_DiHDPA Tris-TMS-(±)19(20)-DiHDPA Methyl Ester Silylation->TMS_DiHDPA

Caption: Chemical Derivatization Workflow of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing A Sample Aliquoting & Drying B Step 1: Methylation (Diazomethane/TMS-Diazomethane) A->B C Step 2: Silylation (BSTFA + TMCS, 60-70°C) B->C D GC-MS Injection C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Quantification using Internal Standard G->H I Reporting H->I

Caption: Overall Experimental Workflow for GC-MS Analysis.

References

Troubleshooting & Optimization

Technical Support Center: (±)19(20)-DiHDPA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of (±)19,20-dihydroxydocosapentaenoic acid ( (±)19(20)-DiHDPA).

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Stability

Q1: My this compound recovery is low after sample extraction. What are the common causes and solutions?

A1: Low recovery of this compound can stem from several factors during sample preparation. Here are some common issues and troubleshooting steps:

  • Inadequate Extraction Method: The choice of extraction method is critical. Solid-phase extraction (SPE) is a widely used and effective method for eicosanoid analysis as it is fast, easy to perform, and efficiently removes interfering matrix components.[1] Liquid-liquid extraction (LLE) is also a common technique.[2] If you are experiencing low recovery, consider optimizing your SPE protocol (e.g., sorbent type, wash and elution solvents) or switching to an LLE method.

  • Improper Solvent Selection: The solvents used for extraction must be appropriate for the polarity of this compound. A common approach for LLE involves a chloroform:methanol mixture.[2] For SPE, a C18 stationary phase is often used, with elution typically performed with methanol or ethyl acetate.

  • Analyte Degradation: Oxylipins like this compound can be unstable and prone to degradation.[3][4] To minimize degradation, it is crucial to handle samples on ice, use antioxidants (e.g., butylated hydroxytoluene - BHT), and store them at -80°C.[2] Avoid repeated freeze-thaw cycles.[2]

  • Binding to Proteins: In biological matrices, this compound can be bound to proteins. A protein precipitation step, often with an organic solvent like acetonitrile or methanol, is necessary to release the analyte before extraction.[2]

Q2: What are the recommended storage conditions for this compound standards and biological samples?

A2: Proper storage is essential to maintain the integrity of your analytes.

  • This compound Standard: The commercially available standard solution in ethanol should be stored at -20°C for long-term stability, which can be up to two years.[5]

  • Biological Samples: Due to the potential for non-enzymatic lipid peroxidation even at -20°C, all biological samples intended for this compound analysis should be stored at -80°C.[2] It is also advisable to minimize the time between sample collection and storage.

Chromatography & Mass Spectrometry

Q3: I am observing poor chromatographic peak shape for this compound. How can I improve it?

A3: Poor peak shape in liquid chromatography (LC) can be due to several factors. Here are some troubleshooting tips:

  • Mobile Phase Composition: The mobile phase plays a crucial role in peak shape. A common mobile phase for eicosanoid analysis consists of a gradient of water with a small percentage of acid (e.g., 0.1% acetic or formic acid) as solvent A and an organic solvent mixture like acetonitrile/methanol or acetonitrile/isopropanol as solvent B.[6][7] Experimenting with the gradient profile and the organic solvent composition can improve peak shape.

  • Column Selection: A C18 reversed-phase column is typically used for the separation of eicosanoids.[8] Ensure your column is not degraded and is appropriate for the application.

  • Sample Solvent: The solvent in which your final extracted sample is dissolved can affect peak shape. Ideally, the sample solvent should be similar in composition to the initial mobile phase conditions to avoid peak distortion.

Q4: I am having trouble with the sensitivity of my LC-MS/MS method for this compound. What can I do to enhance it?

A4: Achieving high sensitivity is often a challenge due to the low endogenous concentrations of eicosanoids.[3][9] Consider the following to improve sensitivity:

  • Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature.[7] Perform compound-specific optimization of the fragmentor voltage and collision energy for the multiple reaction monitoring (MRM) transitions.[7]

  • Mobile Phase Additives: The addition of a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve ionization efficiency in negative ion mode, which is typically used for eicosanoid analysis.[6]

  • Sample Derivatization: While one of the advantages of LC-MS is the ability to analyze compounds without derivatization, for very low concentrations, derivatization can be employed to enhance ionization efficiency.[2] However, this adds an extra step to the sample preparation and should be carefully validated.

Q5: Are there any known isobaric interferences for this compound that I should be aware of?

A5: Yes, the analysis of eicosanoids is often complicated by the presence of isobaric compounds (compounds with the same mass). While specific common isobaric interferences for this compound are not extensively documented in the provided search results, it is a general challenge in the field. Proper chromatographic separation is crucial to resolve isobars.[8] Developing a robust LC method with sufficient resolution is your primary defense against isobaric interferences. In some cases, if chromatographic separation is not possible, using specific and unique product ions in your MRM method can help distinguish between isobars.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for the extraction of this compound from plasma samples using a C18 SPE cartridge. Optimization may be required for your specific application.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Methanol

  • Water

  • 0.1% Acetic Acid in water

  • Elution solvent (e.g., Methanol or Ethyl Acetate)

  • C18 SPE cartridges

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma sample on ice.

    • Add the internal standard to the plasma sample.

    • Precipitate proteins by adding 3 volumes of ice-cold methanol.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 column volume of methanol followed by 1 column volume of water.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 column volume of 0.1% acetic acid in water to remove polar impurities.

  • Elution:

    • Elute the this compound and other lipids with 1 column volume of the elution solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical Lower Limit of Quantification (LLOQ) values reported for this compound and related compounds in LC-MS/MS analyses. These values can vary depending on the specific instrumentation, method, and matrix.

AnalyteLLOQMatrixReference
This compound5 pg on columnPlasma[10]
(±)19(20)-EpDPE1.2 pg on columnPlasma[7]

Visualizations

Signaling Pathway

G Biosynthetic Pathway of this compound DHA Docosahexaenoic Acid (DHA) EpDPE (±)19(20)-EpDPE DHA->EpDPE Epoxidation DiHDPA This compound EpDPE->DiHDPA Hydrolysis CYP450 Cytochrome P450 Epoxygenase CYP450->DHA sEH Soluble Epoxide Hydrolase (sEH) sEH->EpDPE

Caption: Biosynthesis of this compound from DHA.

Experimental Workflow

G LC-MS/MS Quantification Workflow for this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike PP Protein Precipitation Spike->PP SPE Solid-Phase Extraction (SPE) PP->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for this compound quantification.

References

Technical Support Center: Analysis of (±)19(20)-DiHDPA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of (±)19(20)-dihydroxy-docosapentaenoic acid (DiHDPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is (±)19(20)-DiHDPA and why is it analyzed by mass spectrometry?

A1: this compound is a dihydroxy derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. It belongs to a class of bioactive lipids known as specialized pro-resolving mediators (SPMs), which are involved in the resolution of inflammation.[1][2][3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for its analysis due to the high sensitivity and specificity required to detect and quantify these low-abundance molecules in complex biological matrices.[4][5]

Q2: Which ionization mode is best for this compound analysis?

A2: Negative electrospray ionization (ESI) is the most common and effective mode for analyzing this compound and other SPMs.[2] The carboxylic acid group on the molecule is readily deprotonated, forming an abundant [M-H]⁻ anion, which allows for sensitive detection.

Q3: What are the expected precursor and product ions for this compound in negative ion mode?

A3: For this compound, the expected precursor ion ([M-H]⁻) is m/z 361.236. A common product ion for quantification and identification is m/z 229.4.[6]

Q4: How can I improve the ionization efficiency of this compound?

A4: Several strategies can be employed to enhance ionization efficiency:

  • Mobile Phase Additives: The use of a weak acid, such as 0.02% acetic acid, in the mobile phase has been shown to significantly improve the signal intensity of many lipid subclasses in negative ESI mode compared to ammonium acetate or ammonium hydroxide.[7]

  • Derivatization: Since this compound is a vicinal diol, derivatization with boronic acids can improve analyte signals by enhancing ionization efficiency.[8][9] This approach creates a derivative that is more readily ionized.

  • Optimized Source Parameters: Careful optimization of ESI source parameters, such as spray voltage, capillary temperature, and gas pressures, is crucial for maximizing the signal.[6][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal mobile phase composition.2. Inefficient ionization.3. Matrix effects (ion suppression).4. Low abundance in the sample.1. Incorporate 0.1% acetic acid into your mobile phase.[1][6][11] Studies have shown that acetic acid can improve lipid signal intensity by 2- to 19-fold for many lipid subclasses.[7]2. Optimize ESI source parameters (e.g., spray voltage, gas flow rates, temperature).[10]3. Improve sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[12]4. Consider derivatization with a boronic acid reagent to enhance the signal.[8][9]
Poor Peak Shape 1. Inappropriate mobile phase additive.2. Column degradation or contamination.1. The use of mobile phase additives like acetic acid can improve peak shape.[7]2. Use a guard column and flush the analytical column with a strong organic solvent after each run.[13]
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.1. Use high-purity LC-MS grade solvents and additives. Regularly clean the LC system.2. Optimize the solid-phase extraction (SPE) protocol to better remove interfering substances.
Inconsistent Retention Times 1. Unstable column temperature.2. Inconsistent mobile phase composition.1. Use a column oven to maintain a constant temperature.[11]2. Ensure proper mixing and degassing of the mobile phases.
Adduct Formation 1. Presence of salts in the mobile phase or sample.1. While formate adducts can sometimes be reproducible and useful for fragmentation, if they are problematic, reduce or remove salt-based buffers like ammonium formate from the mobile phase.[14]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound and other specialized pro-resolving mediators.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting SPMs from biological matrices like plasma or serum.

  • Acidification: Acidify the sample (e.g., 500 µL of serum) with a weak acid to a pH of ~3.5.

  • Internal Standard Spiking: Add a solution of deuterated internal standards (e.g., d5-RvD2) to the acidified sample.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the SPMs with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol is based on established methods for the analysis of oxylipins.[6]

  • Liquid Chromatography:

    • Column: Kinetex C18 column (100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Methanol/acetonitrile (50/50, v/v) with 0.1% acetic acid.

    • Flow Rate: 0.24 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Mass Spectrometry (Negative ESI):

    • Spray Voltage: 4 kV.

    • Vaporizer Temperature: 250 °C.

    • Capillary Temperature: 300 °C.

    • Sheath Gas Pressure: 30 arbitrary units.

    • Auxiliary Gas Pressure: 5 arbitrary units.

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (m/z): 361.236

      • Product Ion (m/z): 229.4

      • Collision Energy (eV): 20

      • Tube Lens (V): 63

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Acidify Acidification & Internal Standard Spiking Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Dry Drying & Reconstitution Elute->Dry LC Liquid Chromatography (C18 Column) Dry->LC MS Mass Spectrometry (Negative ESI, MRM) LC->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for the analysis of this compound from biological samples.

Simplified Signaling Pathway for the Formation of this compound

G DHA Docosahexaenoic Acid (DHA) (in cell membrane) PLA2 Phospholipase A2 (PLA2) DHA->PLA2 Free_DHA Free DHA PLA2->Free_DHA CYP450 Cytochrome P450 (CYP) Epoxygenase Pathway Free_DHA->CYP450 Epoxide 19(20)-EpDPE (Epoxide Intermediate) CYP450->Epoxide sEH Soluble Epoxide Hydrolase (sEH) Epoxide->sEH DiHDPA This compound sEH->DiHDPA Resolution Resolution of Inflammation DiHDPA->Resolution

Caption: Biosynthetic pathway of this compound from DHA.

References

Technical Support Center: Optimizing Enzymatic Conversion of 19,20-EpDPE to 19,20-DiHDPA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of 19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE) to 19,20-Dihydroxydocosapentaenoic Acid (19,20-DiHDPA).

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the conversion of 19,20-EpDPE to 19,20-DiHDPA?

The primary enzyme responsible for this conversion is soluble epoxide hydrolase (sEH), also known as EPHX2.[1][2][3][4] This enzyme catalyzes the hydrolysis of epoxides, such as 19,20-EpDPE, to their corresponding vicinal diols, in this case, 19,20-DiHDPA.[1][4][5]

Q2: What are the biological roles of 19,20-EpDPE and 19,20-DiHDPA?

19,20-EpDPE, an epoxy fatty acid derived from docosahexaenoic acid (DHA), is generally considered to have anti-inflammatory and vasodilatory properties.[6][7] In contrast, its hydrolyzed product, 19,20-DiHDPA, is often considered to be less active or, in some contexts, pro-inflammatory.[1][2] Therefore, the enzymatic conversion by sEH is a critical step in regulating the balance of these signaling lipids.

Q3: What are the key factors influencing the efficiency of the enzymatic conversion?

Several factors can significantly impact the conversion of 19,20-EpDPE to 19,20-DiHDPA. These include:

  • Enzyme Purity and Concentration: The purity and concentration of the sEH enzyme are critical for reproducible results.

  • Substrate Quality and Concentration: The purity of the 19,20-EpDPE substrate and its concentration relative to the enzyme are key determinants of reaction velocity.

  • Reaction Buffer Conditions: pH, ionic strength, and the presence of co-factors or inhibitors in the reaction buffer can modulate enzyme activity.

  • Temperature: Like most enzymes, sEH has an optimal temperature range for activity.

  • Incubation Time: The duration of the reaction will determine the extent of substrate conversion.

Q4: How can I monitor the progress of the reaction?

The conversion of 19,20-EpDPE to 19,20-DiHDPA can be monitored using various analytical techniques, including:

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for separating and quantifying both the substrate and the product.[5]

  • Fluorometric Assays: While not directly measuring 19,20-EpDPE, fluorogenic surrogate substrates can be used to determine sEH activity in a high-throughput manner.[3][5]

  • Radiometric Assays: These assays use a radiolabeled substrate to track its conversion to the product.[5][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of 19,20-EpDPE Inactive Enzyme - Verify the activity of your sEH enzyme using a standard substrate or a new batch of enzyme. - Ensure proper storage of the enzyme at -80°C.[9]
Substrate Degradation - 19,20-EpDPE is a lipid and can be prone to oxidation or hydrolysis.[10] Store it under an inert atmosphere at a low temperature. - Use fresh substrate for each experiment.
Suboptimal Reaction Conditions - Optimize the pH of your reaction buffer (typically around 7.0-7.4 for sEH). - Verify the reaction temperature is optimal for sEH activity (generally around 30-37°C).[3]
Presence of Inhibitors - Ensure all reagents and buffers are free of sEH inhibitors. Common inhibitors include certain ureas, amides, and carbamates.[11][12] - If using complex biological samples, consider purification steps to remove potential inhibitors.
Inconsistent Results Between Experiments Variability in Reagent Preparation - Prepare fresh buffers and substrate solutions for each set of experiments. - Use calibrated pipettes and ensure accurate measurement of all components.
Enzyme Instability - Avoid repeated freeze-thaw cycles of the sEH enzyme stock. Aliquot the enzyme into single-use vials. - Include a protein stabilizer like bovine serum albumin (BSA) in the reaction buffer to help maintain enzyme stability.[8]
Sample Handling Issues - Ensure consistent incubation times and temperatures across all samples. - For lipidomics analysis, be mindful of potential lipid degradation during sample extraction and processing.[10]
High Background Signal in Assays Non-Enzymatic Substrate Degradation - Run a control reaction without the enzyme to assess the level of spontaneous 19,20-EpDPE hydrolysis. - Optimize sample handling and storage to minimize non-enzymatic degradation.[10]
Interfering Substances in the Sample - If using a fluorometric or colorimetric assay, test for interference from your sample matrix by running a sample-only control (no enzyme or substrate). - Purify your sample if significant interference is observed.

Experimental Protocols

Protocol 1: Recombinant Human Soluble Epoxide Hydrolase (hsEH) Expression and Purification

This protocol describes the expression and purification of recombinant hsEH from E. coli, which can be a cost-effective method.[13][14]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the hsEH gene

  • Luria-Bertani (LB) broth and agar plates

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Lysis buffer, wash buffer, and elution buffer

Procedure:

  • Transform the expression vector into competent E. coli cells and select for positive colonies.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto the equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the purified hsEH with elution buffer.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Protocol 2: In Vitro Enzymatic Conversion of 19,20-EpDPE to 19,20-DiHDPA

This protocol provides a general framework for the enzymatic reaction.

Materials:

  • Purified soluble epoxide hydrolase (sEH)

  • 19,20-EpDPE substrate

  • Reaction Buffer (e.g., 25mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)[15]

  • Organic solvent for substrate (e.g., ethanol or DMSO)

  • Quenching solution (e.g., methanol or ethyl acetate)

Procedure:

  • Prepare a stock solution of 19,20-EpDPE in an appropriate organic solvent.

  • In a microcentrifuge tube, add the reaction buffer.

  • Add the purified sEH to the reaction buffer to the desired final concentration. Pre-incubate for 5 minutes at the desired reaction temperature (e.g., 30°C).[3]

  • Initiate the reaction by adding the 19,20-EpDPE substrate. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.

  • Incubate the reaction for a specific period (e.g., 10-60 minutes) at the chosen temperature.

  • Stop the reaction by adding a quenching solution.

  • Process the sample for analysis by LC-MS or another appropriate method to quantify the amounts of 19,20-EpDPE and 19,20-DiHDPA.

Signaling Pathways and Workflows

Enzymatic_Conversion_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Enzyme and Buffer reagents->mix preincubate Pre-incubate (e.g., 30°C) mix->preincubate add_substrate Add 19,20-EpDPE preincubate->add_substrate incubate Incubate add_substrate->incubate quench Quench Reaction incubate->quench extract Extract Lipids quench->extract lcms LC-MS Analysis extract->lcms data Data Analysis (Quantify Product) lcms->data

Caption: Experimental workflow for the enzymatic conversion of 19,20-EpDPE.

sEH_Signaling_Pathway DHA DHA (Docosahexaenoic Acid) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EpDPE 19,20-EpDPE (Anti-inflammatory) CYP450->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Hydrolysis DiHDPA 19,20-DiHDPA (Less Active/Pro-inflammatory) sEH->DiHDPA Inhibitor sEH Inhibitors Inhibitor->sEH Inhibits

Caption: Simplified signaling pathway of 19,20-EpDPE metabolism by sEH.

References

stability issues of (±)19(20)-DiHDPA during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this polyunsaturated fatty acid (PUFA) metabolite.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with (±)19(20)-DiHDPA.

Issue 1: Inconsistent or Unexpected Experimental Results

  • Potential Cause: Degradation of this compound due to improper storage or handling. As a dihydroxy derivative of docosahexaenoic acid (DHA), this compound is susceptible to oxidation.[1][2][3][4]

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored at or below -20°C, under an inert atmosphere (argon or nitrogen), and protected from light. For long-term storage, -80°C is recommended.

    • Check Solvent Quality: Use high-purity, peroxide-free solvents for reconstitution. The manufacturer provides solubility information, for instance, in ethanol, DMSO, and DMF.[5]

    • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations.

    • Assess Purity: If degradation is suspected, verify the purity of your sample using an appropriate analytical method, such as HPLC-MS/MS.

Issue 2: Visible Particulate Matter or Cloudiness in Solution

  • Potential Cause:

    • Precipitation: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.

    • Degradation Products: Oxidation can lead to the formation of insoluble polymers or other degradation products.[2]

  • Solution:

    • Gentle Warming: Briefly warm the solution to 37°C to see if the precipitate dissolves.

    • Sonication: Use a bath sonicator for a short period to aid dissolution.

    • Solvent Check: Confirm that you are using a solvent in which this compound is highly soluble (e.g., ethanol, DMSO).[5]

    • Purity Analysis: If the precipitate does not dissolve, it may consist of degradation products. Analyze the sample's purity.

Issue 3: Loss of Biological Activity

  • Potential Cause: The dihydroxy functional groups and the double bonds in the fatty acid chain are critical for its biological activity. Oxidation or other chemical modifications at these sites can lead to a loss of function.[3][4]

  • Solution:

    • Use Fresh Aliquots: Always use a fresh, unopened aliquot for critical experiments.

    • Incorporate Antioxidants: For in vitro assays, consider the inclusion of an antioxidant like butylated hydroxytoluene (BHT) in your experimental buffers, if compatible with your system, to prevent oxidation during the experiment.[6]

    • Confirm Identity and Purity: Use analytical methods to confirm that the stored compound is structurally intact.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C or -80°C. If in an organic solvent, it should be stored in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower and protected from light.[7] Avoid using plastic containers for storage in organic solvents as plasticizers can leach into the solution.[7]

Q2: How many times can I freeze and thaw my stock solution of this compound?

A2: It is strongly recommended to minimize freeze-thaw cycles. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation. This prevents degradation of the entire stock from repeated temperature changes and exposure to air.

Q3: What solvents should I use to dissolve this compound?

A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations up to 50 mg/mL.[5] For aqueous buffers, it is sparingly soluble. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.

Q4: What are the main degradation pathways for this compound?

A4: As a polyunsaturated fatty acid derivative, the primary degradation pathway for this compound is oxidation.[1][3][4] This can be initiated by exposure to oxygen, light, and trace metal ions. The multiple double bonds in its structure are particularly susceptible to peroxidation, leading to the formation of various byproducts and a potential loss of biological activity.[2][3]

Q5: Can I use antioxidants to improve the stability of this compound?

A5: Yes, adding antioxidants can help prevent oxidation.[8] A common antioxidant used for storing lipids is butylated hydroxytoluene (BHT). However, ensure that the chosen antioxidant does not interfere with your downstream applications. Co-supplementation with antioxidants like vitamin C and vitamin E may also reduce autoxidation.[1]

Data on PUFA Stability

Storage ConditionTemperatureDurationExpected PUFA StabilityReference
Solid, under Nitrogen -80°C> 1 yearHigh[9]
Solid, under Nitrogen -20°CUp to 1 yearGood[9][10]
In Ethanol, under Nitrogen -20°CMonthsModerate to Good[7]
Aqueous Buffer (pH 7.4) 4°CDaysLow[11]
Aqueous Buffer (pH 7.4) Room TemperatureHoursVery Low[11]
Repeated Freeze-Thaw -20°C to Room TempMultiple CyclesLow

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Degradation by HPLC-MS

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Objective: To quantify the parent compound and identify potential oxidation products.

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

      • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in the mobile phase.

    • Chromatographic Conditions (Example):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size).[12]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

      • Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the lipid.

      • Flow Rate: 0.3 mL/min.[12]

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[13][14]

      • Analysis: Use selected ion monitoring (SIM) for the parent mass of this compound (m/z 361.24 for [M-H]⁻) and scan for expected oxidation products (e.g., addition of oxygen atoms).

  • Data Analysis:

    • Integrate the peak area of the parent compound. A decrease in this area over time or under stress conditions indicates degradation.

    • Examine the chromatogram for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C/-80°C, inert gas, no light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_handling Review Handling Procedures (aliquoting, solvent quality) handling_ok Handling Procedures Correct? check_handling->handling_ok analyze_purity Assess Purity (e.g., HPLC-MS) purity_ok Compound Pure? analyze_purity->purity_ok storage_ok->check_handling Yes correct_storage Action: Correct Storage (re-aliquot, new vial, fresh solvent) storage_ok->correct_storage No handling_ok->analyze_purity Yes correct_handling Action: Refine Handling (minimize freeze-thaw, use fresh aliquots) handling_ok->correct_handling No new_compound Action: Obtain New Compound Stock purity_ok->new_compound No other_factors Investigate Other Experimental Variables purity_ok->other_factors Yes correct_storage->analyze_purity correct_handling->analyze_purity

Caption: Troubleshooting workflow for stability issues.

Potential Oxidative Degradation Pathway of this compound dihdpa This compound (Intact Molecule) peroxidation Lipid Peroxidation (at double bonds) dihdpa->peroxidation initiators Initiators: - Oxygen (O2) - Light (hv) - Metal Ions (Fe2+, Cu+) initiators->dihdpa attack hydroperoxides Lipid Hydroperoxides (Primary Oxidation Products) peroxidation->hydroperoxides secondary_products Secondary Oxidation Products: - Aldehydes - Ketones - Epoxides hydroperoxides->secondary_products decompose to fragmentation Chain Scission & Fragmentation secondary_products->fragmentation inactive_products Biologically Inactive Degradation Products fragmentation->inactive_products

Caption: Potential oxidative degradation pathway.

References

minimizing matrix effects in (±)19(20)-DiHDPA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in (±)19(20)-DiHDPA analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to the suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For lipidomics, and specifically the analysis of DiHDPA in biological samples like plasma or serum, phospholipids are a primary cause of matrix effects, particularly with electrospray ionization (ESI).[1][3] These effects can lead to erroneous results, reduced reproducibility, and decreased method robustness.[2][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of DiHDPA in a neat (clean) solvent to the response of DiHDPA spiked into a blank matrix sample after the extraction process.[1][2] The percentage difference in the signal indicates the extent of ion suppression or enhancement.[1][5] A matrix factor (MF) is calculated by the ratio of the analyte response in the post-extraction matrix versus the neat solution; an MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[2]

  • Post-Column Infusion Method: This is a qualitative method used to identify chromatographic regions where matrix effects occur.[1][6] A constant flow of a DiHDPA standard is infused into the mass spectrometer, after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[1][6][7]

Q3: My signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[1] Here are immediate steps you can take:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][6] This is a quick first step, provided your DiHDPA concentration remains above the instrument's limit of detection.

  • Optimize Chromatography: Modifying your LC method to better separate DiHDPA from co-eluting matrix components can significantly reduce interference.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most recognized technique to correct for matrix effects.[8] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix suppression or enhancement in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[9][10]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Detected

If you have confirmed significant ion suppression using the methods described above, the most effective way to combat the issue is by improving your sample preparation technique.[3] The goal is to remove interfering substances, primarily phospholipids, before LC-MS/MS analysis.[11][12]

Recommended Solutions & Experimental Protocols:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[13] It is often preferred over other methods for its efficiency in removing salts and polar matrix compounds.[13] Specific SPE sorbents are designed for phospholipid removal.[13][14]

    • Detailed Protocol: Generic SPE for Phospholipid Removal

      • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]

      • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[1]

      • Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.[1]

      • Washing: Pass a wash solvent (e.g., 25:75 methanol:water) through the cartridge to remove weakly bound interferences like salts.[1][13]

      • Elution: Pass an elution solvent (e.g., 90:10 acetonitrile/methanol) through the cartridge to collect the target analytes, leaving the strongly bound phospholipids behind.[1][13]

      • The eluate can then be dried and reconstituted in a solvent compatible with your LC system.[13]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For acidic analytes like DiHDPA, adjusting the pH of the aqueous matrix to be at least two pH units lower than the pKa will render it uncharged, facilitating its extraction into an organic solvent.[3]

    • Detailed Protocol: Double LLE for Enhanced Selectivity

      • Initial Extraction (Interference Removal): Extract the sample with a non-polar solvent like hexane to remove hydrophobic interferences (e.g., cholesterol esters), while DiHDPA remains in the aqueous phase. Discard the hexane layer.[3]

      • Analyte Extraction: Acidify the remaining aqueous phase and extract it with a moderately nonpolar solvent, such as methyl tert-butyl ether or ethyl acetate, to isolate the DiHDPA.[3]

      • Evaporate the organic solvent and reconstitute the residue for analysis.

  • Protein Precipitation (PPT) with Phospholipid Removal: While simple protein precipitation (e.g., with acetonitrile or methanol) is fast, it does not effectively remove phospholipids. Using specialized phospholipid removal plates (e.g., Ostro, HybridSPE) in a pass-through or filtration format after protein precipitation can effectively remove over 99% of phospholipids.[11][15]

    • Detailed Protocol: PPT with a Phospholipid Removal Plate

      • Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing your internal standard. Vortex for 10 seconds and centrifuge to pellet the precipitated proteins.[13]

      • Loading: Directly load the resulting supernatant onto the phospholipid removal plate.[13]

      • Filtration: Apply a gentle vacuum or positive pressure to draw the sample through the sorbent. The sorbent captures phospholipids while allowing the analyte to pass through into a collection plate.[15]

      • The collected eluate is ready for direct injection or can be further diluted.

Issue 2: Inadequate Compensation with Internal Standard

Even with a stable isotope-labeled internal standard (SIL-IS), severe matrix effects can lead to a loss of sensitivity that cannot be overcome if the signal is suppressed below the limit of detection.[3]

Recommended Solutions:

  • Improve Sample Cleanup: The most effective strategy is to reduce the source of the matrix effect.[3] Employ one of the rigorous sample preparation techniques described in Issue 1 (e.g., SPE with phospholipid removal) to obtain a cleaner extract before analysis.

  • Optimize Chromatography: Increase the chromatographic resolution between DiHDPA and the region of ion suppression.

    • Extend the Gradient: A longer, shallower gradient can improve the separation of analytes from matrix components.

    • Change Column Chemistry: Use a different column (e.g., C8 instead of C18, or a phenyl-hexyl phase) that provides a different selectivity for DiHDPA versus the interfering compounds.

  • Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening the suppression effect.[4]

Data Summary

The following tables summarize quantitative data related to method performance and matrix effect mitigation.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodTypical Phospholipid Removal EfficiencyExpected Analyte RecoveryKey Advantage
Protein Precipitation (Acetonitrile)Low>90%Fast and simple
Liquid-Liquid Extraction (LLE)Moderate to HighVariable, dependent on solvent choiceCan be highly selective
Solid-Phase Extraction (SPE)High>85%Good for cleanup and concentration[13]
PPT + Phospholipid Removal Plate>99%>90%Excellent removal efficiency, simple workflow[11]

Table 2: LC-MS/MS Method Parameters for Eicosanoid Analysis

ParameterTypical Value/ConditionRationale
ColumnReversed-phase C18 or C8 (e.g., 2.1 x 100 mm, <2.6 µm)Good retention for hydrophobic molecules like DiHDPA[16]
Mobile Phase AWater with 0.1% Formic Acid or 5 mM Ammonium AcetateAcid improves protonation for positive ion mode; Acetate aids negative ion mode[17][18]
Mobile Phase BAcetonitrile/IsopropanolStrong organic solvents for eluting lipids[16]
Ionization ModeNegative Electrospray Ionization (ESI)Carboxylic acid group on DiHDPA is readily deprotonated[17][19]
MS DetectionMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification[18][20]

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) IS Add Stable Isotope Internal Standard Sample->IS Cleanup Sample Cleanup (LLE, SPE, PPT) IS->Cleanup Quant Quantification (Analyte/IS Ratio) IS->Quant Compensate Here Extract Final Extract Cleanup->Extract ME_Source Matrix Effect (Ion Suppression/ Enhancement) Cleanup->ME_Source Minimize Here LC LC Separation Extract->LC MS MS Detection (Ionization Source) LC->MS Data Data Acquisition MS->Data MS->ME_Source Data->Quant Result Final Result Quant->Result

Caption: Workflow for LC-MS/MS analysis showing where matrix effects occur and can be addressed.

G decision decision action action start Suspected Matrix Effect (Poor reproducibility, low signal) check Assess Matrix Effect? (Post-extraction spike) start->check significant Effect > 15%? check->significant is_present Using SIL-IS? significant->is_present Yes proceed Proceed with Validation significant->proceed No improve_cleanup Improve Sample Cleanup is_present->improve_cleanup Yes implement_is Implement SIL-IS is_present->implement_is No optimize_lc Optimize Chromatography improve_cleanup->optimize_lc optimize_lc->check Re-assess implement_is->check Re-assess

Caption: Troubleshooting decision tree for addressing suspected matrix effects in an assay.

G cluster_spe Solid Phase Extraction Cartridge Wash 2. Wash Step (Aqueous/Low % Organic) mid_level->Wash Analyte This compound Load 1. Load Sample (Analyte + Interferences) Analyte->Load Product Clean Extract for Analysis Analyte->Product Phospholipid Phospholipid Phospholipid->Load Salt Salt/Polar Waste Salt->Load Waste Waste Salt->Waste Load->mid_level Wash->Salt Elute 3. Elution Step (High % Organic) Wash->Elute Elute->Analyte Elute->Phospholipid Retained on Sorbent

Caption: Mechanism of phospholipid removal using Solid Phase Extraction (SPE).

References

Technical Support Center: Improving Peak Resolution of DiHDPA Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of dihydroxy-docosapentaenoic acid (DiHDPA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common challenges encountered during the chromatographic separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are DiHDPA isomers and why is their separation challenging?

DiHDPA (dihydroxy-docosapentaenoic acid) are metabolites of docosahexaenoic acid (DHA), an important omega-3 fatty acid. They can exist as multiple positional isomers (e.g., 13,14-DiHDPA, 19,20-DiHDPA), where the hydroxyl groups are on different carbon atoms, and as enantiomers (R/S stereoisomers) at each chiral center. Their similar chemical structures and physicochemical properties make achieving baseline separation by HPLC a significant challenge.

Q2: What are the most common reasons for poor resolution of DiHDPA isomers in reversed-phase HPLC?

Poor resolution of DiHDPA isomers is often due to:

  • Inappropriate Stationary Phase: The chosen column may not offer sufficient selectivity to differentiate between the subtle structural differences of the isomers.

  • Suboptimal Mobile Phase Composition: The organic modifier, aqueous phase pH, and additives are critical for achieving separation. An incorrect mobile phase strength can lead to co-elution.

  • Isocratic Elution: For a sample containing multiple isomers with varying polarities, an isocratic method may not provide enough resolving power.

  • Poor Peak Shape: Broad, tailing, or splitting peaks will inherently have poor resolution. This can be caused by secondary interactions with the stationary phase, column overload, or improper sample solvent.

Q3: How can I improve the separation of positional DiHDPA isomers?

For positional isomers, optimizing the reversed-phase separation is key. Consider the following:

  • Column Selection: A high-resolution C18 or C8 column with a smaller particle size (e.g., sub-2 µm for UHPLC) can increase efficiency. Phenyl-hexyl columns can offer alternative selectivity.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile often provides sharper peaks than methanol. Trying different organic modifiers can alter selectivity.

    • Aqueous Phase pH: Adding a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase (targeting a pH of 2.5-3.5) is crucial. This suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Gradient Elution: A shallow gradient with a slow ramp rate can significantly improve the resolution of closely eluting isomers.

Q4: What is the best approach for separating DiHDPA enantiomers?

Enantiomers require a chiral environment for separation. The most direct and common method is to use a chiral stationary phase (CSP) . Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD, Chiralpak IA), are often effective for separating hydroxylated fatty acid enantiomers. These separations are typically performed in normal-phase or polar organic modes.

Troubleshooting Guides

Issue 1: Poor Resolution / Co-eluting Peaks
Possible Cause Solution
Mobile phase is too "strong" (high organic content).Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and allow more time for separation.
Inappropriate stationary phase.Consider a column with a different selectivity (e.g., a phenyl-hexyl phase if using a C18) or a column with smaller particles for higher efficiency.
Gradient is too steep.Employ a shallower gradient with a slower ramp rate around the elution time of the DiHDPA isomers.
Column temperature is not optimal.Systematically evaluate different column temperatures (e.g., 30°C, 40°C, 50°C) as temperature can affect selectivity.
Issue 2: Peak Tailing
Possible Cause Solution
Secondary interactions with residual silanols on the column.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity. Use a high-purity, end-capped column.
Column overload.Reduce the injection volume or dilute the sample.
Extra-column dead volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Column contamination.Implement a regular column washing protocol. A guard column can also protect the analytical column.
Issue 3: Peak Splitting
Possible Cause Solution
Injection solvent is much stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.
Partially blocked column inlet frit.Filter all samples and mobile phases. Try back-flushing the column with a compatible solvent.
Column void or bed collapse.This is often irreversible and may require column replacement. Using a guard column can help prevent this.

Experimental Protocols

Protocol 1: Reversed-Phase UHPLC-MS/MS for Positional Isomer Separation

This protocol provides a general framework for the separation of positional DiHDPA isomers. Optimization will be required based on the specific isomers of interest and the sample matrix.

1. Sample Preparation (from Biological Matrix, e.g., Plasma):

  • To 100 µL of plasma, add an internal standard solution.
  • Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex thoroughly.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • Perform solid-phase extraction (SPE) for further cleanup and concentration if necessary.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. UHPLC-MS/MS Conditions:

  • HPLC System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A high-resolution reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) %B
    0.0 30
    2.0 45
    12.0 70
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: ESI in negative ion mode. Monitor for the precursor ion of DiHDPA and its characteristic product ions.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is for the separation of DiHDPA enantiomers.

1. Sample Preparation:

  • Extract and purify the DiHDPA fraction using reversed-phase HPLC as described in Protocol 1.
  • Collect the fraction containing the DiHDPA isomers.
  • Evaporate the solvent and reconstitute in the chiral mobile phase.

2. Chiral HPLC Conditions:

  • HPLC System: HPLC with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA-U, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% acetic acid. The exact ratio will require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize typical starting conditions for method development.

Table 1: Reversed-Phase HPLC Conditions for Positional Isomer Separation

ParameterCondition 1 (UHPLC)Condition 2 (HPLC)
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Acetic Acid
Flow Rate 0.4 mL/min1.0 mL/min
Temperature 40°C35°C
Detection MS/MS (Negative ESI)UV (210 nm) or MS

Table 2: Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition 1Condition 2
Column Chiralpak IA-U (amylose-based)Chiralpak AD (cellulose-based)
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1)n-Hexane / Ethanol / Formic Acid (85:15:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV (210 nm)UV (210 nm)

Visualizations

TroubleshootingWorkflow start Poor Peak Resolution check_shape Assess Peak Shape start->check_shape coelution Peaks Overlapping (Co-elution) check_shape->coelution Good Shape tailing Peak Tailing? check_shape->tailing Bad Shape decrease_organic Decrease % Organic in Mobile Phase coelution->decrease_organic Yes splitting Peak Splitting? tailing->splitting No add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes match_solvent Dissolve Sample in Initial Mobile Phase splitting->match_solvent Yes shallower_gradient Use Shallower Gradient decrease_organic->shallower_gradient change_column Change Column (e.g., C18 to Phenyl) shallower_gradient->change_column end Resolution Improved change_column->end reduce_load Reduce Sample Load add_acid->reduce_load check_dead_volume Check for Dead Volume reduce_load->check_dead_volume check_dead_volume->end check_frit Check/Clean Column Frit match_solvent->check_frit check_frit->end

Caption: A logical workflow for troubleshooting poor peak resolution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute hplc_system HPLC System reconstitute->hplc_system column_selection Column Selection (Reversed-Phase or Chiral) hplc_system->column_selection separation Chromatographic Separation (Gradient Elution) column_selection->separation detection Detection (MS/MS or UV) separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification & Quantification data_acq->peak_id report Reporting peak_id->report

Caption: General experimental workflow for HPLC analysis of DiHDPA isomers.

troubleshooting low yield in (±)19(20)-DiHDPA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this important docosanoid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers step-by-step guidance to address specific challenges in the multi-step synthesis of (±)19(20)-DiHDPA. The synthesis of this compound typically involves several key transformations, including coupling reactions to build the carbon skeleton, stereoselective reduction of alkynes, and dihydroxylation of an alkene. Low yields can arise at any of these stages.

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. How can I identify the problematic step?

A1: A low overall yield is often the result of suboptimal yields in one or more individual steps. To pinpoint the issue, it is crucial to analyze the outcome of each key reaction.

Troubleshooting Steps:

  • Analyze Each Step: Do not proceed to the next step without purifying and calculating the yield of each intermediate. This will help you identify which specific transformation is underperforming.

  • Thin-Layer Chromatography (TLC) Monitoring: Use TLC to monitor the progress of each reaction. Stalled reactions or the appearance of significant side products are indicators of a problem.

  • Spectroscopic Analysis: Characterize each intermediate using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Impurities carried over from a previous step can inhibit subsequent reactions.

Below is a logical workflow to help identify the source of low yield:

Caption: Troubleshooting workflow for low overall yield.
Q2: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts and low yield in my Sonogashira coupling step. What are the likely causes and solutions?

A2: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds, but it can be plagued by the dimerization of the terminal alkyne, especially with complex substrates.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Presence of Oxygen Oxygen promotes the oxidative dimerization of copper acetylides. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1]
High Copper(I) Concentration While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst.[1]
Slow Cross-Coupling If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant. Address the slow cross-coupling by trying a stronger base, or switching to a more electron-rich phosphine ligand.[1]
Inherent Reactivity of Alkyne Some terminal alkynes are particularly prone to homocoupling. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1]
Inactive Catalyst The Pd(0) active species may not be forming correctly or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[1]
Q3: The reduction of the internal alkyne to a cis-alkene is not going to completion or is producing the trans-alkene isomer. How can I improve the stereoselectivity and yield?

A3: Achieving high stereoselectivity in the reduction of an internal alkyne to a cis-alkene is critical. The choice of catalyst and reaction conditions are paramount. P-2 nickel is a common catalyst for this transformation.

Troubleshooting Steps:

  • Catalyst Preparation and Activity: Ensure the P-2 Nickel catalyst is freshly prepared and active. The activity of nickel boride catalysts can diminish over time.

  • Use of a Modifier: The addition of ethylenediamine as a modifier to the P-2 Ni catalyst system can significantly enhance the stereospecificity for the formation of cis-olefins, with cis:trans ratios as high as 200:1 being reported.[2][3]

  • Hydrogen Pressure and Temperature: Elevated hydrogen pressure and temperature can sometimes lead to over-reduction to the alkane or isomerization to the more stable trans-alkene. Optimize these parameters, starting with milder conditions.

  • Substrate Purity: Impurities in the alkyne substrate can poison the catalyst. Ensure the starting material is of high purity.

Q4: The asymmetric dihydroxylation step is resulting in a low yield of the desired diol. What factors could be contributing to this?

A4: Sharpless asymmetric dihydroxylation is a reliable method for creating vicinal diols, but its efficiency can be affected by several factors.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Suboptimal Co-oxidant Low yields have been reported with stoichiometric oxidants like H₂O₂ or KClO₃.[4][5][6] Using N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]) as the co-oxidant often leads to improved yields.[4][5][6]
Incorrect pH The pH of the reaction mixture can significantly impact the reaction rate and enantioselectivity. For electron-deficient olefins, a slightly acidic pH may accelerate the reaction. Conversely, a higher pH can increase the rate for internal olefins.[7]
Secondary Catalytic Cycle If the osmylate ester intermediate is oxidized before it dissociates, a secondary catalytic cycle can occur, which generally leads to lower enantioselectivities. This can be suppressed by using a higher molar concentration of the chiral ligand.[7]
Substrate Reactivity Electron-rich double bonds are more reactive in Sharpless asymmetric dihydroxylation.[7][8] If the double bond in your polyunsaturated substrate is electron-deficient, the reaction may be sluggish.

Experimental Protocols

General Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Add a degassed solvent system, typically a mixture of toluene and an amine base like triethylamine.

  • Add the terminal alkyne (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction, and purify the product using column chromatography.

Protocol for P-2 Nickel Catalyst Preparation and Alkyne Reduction
  • Catalyst Preparation: In a flask under hydrogen, a solution of nickel(II) acetate in ethanol is treated with a solution of sodium borohydride in ethanol. The resulting black precipitate is the P-2 nickel catalyst.

  • Reduction: The prepared catalyst is used in conjunction with ethylenediamine for the hydrogenation of the alkyne to the corresponding cis-alkene under a hydrogen atmosphere. The reaction is typically carried out at room temperature.

Signaling Pathways and Synthesis Workflow

The synthesis of this compound is a key step in studying its biological activity. DiHDPA is a docosanoid, a class of signaling molecules derived from docosahexaenoic acid (DHA) that are involved in the resolution of inflammation.

G DHA Docosahexaenoic Acid (DHA) EpDPE 19(20)-EpDPE DHA->EpDPE CYP450 Epoxygenase DiHDPA This compound EpDPE->DiHDPA Soluble Epoxide Hydrolase (sEH) Resolution Resolution of Inflammation DiHDPA->Resolution

Caption: Biosynthetic pathway of 19(20)-DiHDPA from DHA.

The chemical synthesis provides a means to produce this molecule for further investigation. A plausible synthetic workflow is outlined below.

G start Starting Materials (Alkyne & Vinyl Halide Fragments) coupling Sonogashira Coupling start->coupling reduction Selective Alkyne Reduction (e.g., P-2 Ni, H₂) coupling->reduction dihydroxylation Dihydroxylation (e.g., Sharpless AD) reduction->dihydroxylation hydrolysis Ester Hydrolysis dihydroxylation->hydrolysis purification Purification (e.g., HPLC) hydrolysis->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

References

preventing degradation of (±)19(20)-DiHDPA in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (±)19(20)-DiHDPA. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is critical to prevent degradation. For long-term storage, this compound should be stored at -80°C in a solution with an organic solvent such as ethanol or acetonitrile. For short-term use, a stock solution can be kept at -20°C. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How can I minimize the oxidation of this compound during my cell culture experiments?

A2: Oxidation is a primary cause of degradation for polyunsaturated fatty acid metabolites. To minimize oxidation, it is recommended to handle stock solutions under an inert gas like argon or nitrogen. When preparing media, degas the media and supplement it with antioxidants. The use of serum-free media can also reduce oxidative stress.

Q3: What are the potential enzymatic degradation pathways for this compound in cell culture?

A3: While specific enzymatic pathways for this compound are not extensively documented, similar diol compounds can be metabolized by cellular enzymes. Potential pathways include further oxidation by cytochrome P450 enzymes or conjugation reactions. The rate and extent of metabolism will be cell-type dependent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Aliquot stock solutions to minimize freeze-thaw cycles. Regularly check the purity of the stock solution using analytical methods like LC-MS.
Low or no cellular uptake Binding of this compound to serum proteins in the culture medium.Consider reducing the serum concentration or using a serum-free medium. The use of a carrier protein like fatty acid-free BSA may also enhance bioavailability.
Rapid loss of compound in conditioned media Extracellular enzymatic degradation or cellular metabolism.Perform a time-course experiment to measure the concentration of this compound in the culture medium over time. If rapid loss is observed, consider using specific enzyme inhibitors if the degradation pathway is known.
High background in negative controls Contamination of cell culture medium or supplements.Ensure all reagents and plasticware are of high quality and free from contaminants that could interfere with the assay.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

  • Preparation of this compound working solution: Prepare a working solution of this compound in your desired cell culture medium at the final experimental concentration.

  • Incubation: Incubate the medium containing this compound at 37°C in a cell culture incubator for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a control sample stored at -80°C.

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • Extraction: Perform a liquid-liquid extraction to isolate this compound from the medium. A common method is to use ethyl acetate or a mixture of hexane and isopropanol.

  • Analysis: Analyze the extracted samples by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the stability profile.

Visualizations

cluster_storage Storage & Handling cluster_experiment Cell Culture Experiment cluster_analysis Analysis storage Store at -80°C in organic solvent aliquot Aliquot to avoid freeze-thaw cycles storage->aliquot inert_gas Handle under inert gas (Ar, N2) aliquot->inert_gas prepare_media Prepare fresh media with this compound inert_gas->prepare_media add_to_cells Add to cell culture prepare_media->add_to_cells incubation Incubate at 37°C add_to_cells->incubation collect_samples Collect samples (media & cells) incubation->collect_samples extraction Lipid extraction collect_samples->extraction lcms_analysis LC-MS/MS analysis extraction->lcms_analysis

Caption: Experimental workflow for assessing this compound stability.

cluster_oxidation Non-enzymatic Degradation cluster_enzymatic Enzymatic Degradation DiHDPA This compound oxidized_products Oxidized Products DiHDPA->oxidized_products Oxidation (light, air) metabolites Further Metabolites (e.g., conjugated products) DiHDPA->metabolites Cellular Enzymes (e.g., CYP450)

Caption: Potential degradation pathways of this compound.

start Inconsistent Results? check_stock Check Stock Solution (Purity, Storage) start->check_stock Yes check_protocol Review Experimental Protocol (Timing, Concentrations) start->check_protocol Yes check_reagents Verify Reagent Quality (Media, Supplements) start->check_reagents Yes troubleshoot_stock Prepare fresh stock. Aliquot for single use. check_stock->troubleshoot_stock troubleshoot_protocol Perform time-course and dose-response experiments. check_protocol->troubleshoot_protocol troubleshoot_reagents Use fresh, high-quality reagents. Test for contaminants. check_reagents->troubleshoot_reagents

Caption: Troubleshooting decision tree for inconsistent results.

addressing analytical variability in (±)19(20)-DiHDPA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)19(20)-dihydroxydocosapentaenoic acid [(±)19(20)-DiHDPA]. Our goal is to help you address analytical variability and ensure accurate and reproducible measurements in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a diol metabolite formed from the omega-3 fatty acid docosahexaenoic acid (DHA). This conversion is initiated by cytochrome P450 (CYP) epoxygenases, which produce the intermediate 19(20)-epoxydocosapentaenoic acid (19,20-EDP). This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form 19,20-DiHDPA.[1][2] Accurate measurement of 19,20-DiHDPA is crucial as it is implicated in various physiological and pathological processes, including inflammation, angiogenesis, and metabolic disorders.[1][3]

Q2: What are the primary sources of analytical variability in this compound measurements?

A2: Analytical variability in this compound measurements can arise from several factors throughout the experimental workflow. Key sources include:

  • Sample Collection and Handling: Improper collection, storage, or freeze-thaw cycles can lead to degradation of the analyte.[4]

  • Sample Preparation: Inefficient extraction, matrix effects from complex biological samples, and the presence of interfering substances can all impact accuracy.

  • Instrumental Analysis: Variability in instrument performance, such as fluctuations in ionization efficiency in mass spectrometry, can lead to inconsistent results.[5][6]

  • Quantification: The choice and use of internal standards, as well as the preparation of calibration curves, are critical for accurate quantification.

Q3: How should I store my biological samples to ensure the stability of this compound?

A3: To minimize degradation, biological samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C.[4] For long-term storage, maintaining temperatures at or below -80°C is crucial to preserve the integrity of polyunsaturated fatty acids and their metabolites.[4] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.

Q4: What type of internal standard is recommended for this compound quantification?

A4: The ideal internal standard (IS) for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte, such as a deuterated or 13C-labeled 19(20)-DiHDPA. These internal standards have nearly identical chemical and physical properties to the endogenous analyte, allowing them to co-elute chromatographically and experience similar ionization and fragmentation patterns. This helps to correct for variability in sample preparation and instrument response. If a specific labeled standard for 19,20-DiHDPA is unavailable, other structurally similar deuterated diols can be considered, though validation of their performance is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient extraction from the sample matrix.Optimize the extraction procedure. Consider using a robust liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Ensure the pH of the extraction solvent is appropriate for protonating the carboxylic acid group of DiHDPA.
Analyte degradation during sample preparation.Keep samples on ice throughout the extraction process. Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidation.
Suboptimal mass spectrometry (MS) parameters.Tune the MS instrument specifically for this compound. Optimize parameters such as collision energy, declustering potential, and ion source settings using a pure standard.
High Background Noise or Interfering Peaks Matrix effects from the biological sample.Improve sample cleanup by incorporating additional washing steps in your extraction protocol or using a more selective SPE sorbent.
Contamination from plasticware or solvents.Use high-purity solvents and glassware for all sample preparation steps. Include procedural blanks in your analytical run to identify sources of contamination.
Co-elution of isobaric compounds.Optimize the liquid chromatography (LC) method to improve the separation of this compound from other lipids. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
Poor Reproducibility (High %CV) Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol for all samples. Use an automated liquid handler if available.
Variability in instrument performance over time.Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument stability. Normalize the data to the internal standard.
Instability of the analyte in the autosampler.Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the prepared samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a generalized procedure based on common lipid extraction methods. Optimization may be required for specific sample types and analytical instrumentation.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated 19,20-DiHDPA in methanol)

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • To a 2 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.

  • Add 250 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (MTBE phase) and transfer it to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 80:20, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Injection Volume: 5-10 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions should be optimized based on instrument and standards.

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions for the deuterated standard.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters for Oxylipin Analysis
ParameterTypical Range/Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 30 ng/mL
Recovery 70 - 130%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%

Note: These values are representative of typical oxylipin analysis methods and may vary for this compound specifically.[6] Method validation should be performed for each specific assay.

Visualizations

Signaling Pathway of this compound Formation and Action

DHPA_Signaling cluster_formation Metabolic Formation cluster_action Cellular Action DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EDP 19(20)-EpDPE CYP450->EDP sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH DiHDPA This compound sEH->DiHDPA GPR120 GPR120 DiHDPA->GPR120 Activation BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruitment Signaling Downstream Signaling (e.g., anti-inflammatory effects) BetaArrestin2->Signaling

Caption: Metabolic pathway of this compound formation and its action via GPR120.

Experimental Workflow for this compound Analysis

Experimental_Workflow start Sample Collection (e.g., Plasma) storage Storage at -80°C start->storage is_addition Internal Standard Spiking storage->is_addition extraction Lipid Extraction (LLE or SPE) evaporation Solvent Evaporation extraction->evaporation is_addition->extraction reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification end Final Concentration quantification->end

References

optimization of sample preparation for (±)19(20)-DiHDPA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the sample preparation for (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for (±)19(20)-DiHDPA analysis?

A1: The most common and highly sensitive method for the analysis of this compound, and other oxylipins, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial due to the low endogenous concentrations of these analytes in biological samples.[4][5]

Q2: Which sample preparation techniques are recommended for extracting this compound from biological matrices?

A2: The two primary methods for extracting lipid mediators like this compound are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][4][6] SPE is the more frequently utilized technique for oxylipin analysis.[1][7]

Q3: What are the advantages of using SPE over LLE for this compound analysis?

A3: SPE offers several advantages over LLE, including higher efficiency, more consistent and quantitative recoveries, reduced consumption of organic solvents, and suitability for automation, which is beneficial for high-throughput applications.[7][8][9]

Q4: What are common challenges encountered during the sample preparation and analysis of this compound?

A4: Common challenges include low analyte concentrations in biological samples, analyte instability, potential for autooxidation during sample handling, and matrix effects from the biological sample that can suppress or enhance the analyte signal in the mass spectrometer.[4][10][11]

Q5: How can I minimize the autooxidation of this compound during sample preparation?

A5: To prevent autooxidation, it is recommended to keep samples on ice during processing and to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient extraction. 2. Analyte degradation. 3. Insufficient sample concentration. 4. Instrument sensitivity is too low.1. Optimize the SPE or LLE protocol. Ensure the correct solvent polarities and pH are used. 2. Work at low temperatures, use antioxidants (e.g., BHT), and process samples promptly.[4] 3. Ensure complete evaporation of the elution solvent and reconstitution in a minimal volume of a suitable solvent. 4. Use a highly sensitive mass spectrometer, such as a triple quadrupole, and optimize MS/MS parameters.[5]
Poor Peak Shape in Chromatogram 1. Inappropriate reconstitution solvent. 2. Column degradation. 3. Contamination in the HPLC system.1. The reconstitution solvent should be compatible with the initial mobile phase conditions. 2. Replace the guard column or analytical column. 3. Flush the HPLC system with appropriate solvents.
High Background Noise 1. Contaminated solvents or reagents. 2. Presence of salts (e.g., sodium, potassium) in the sample extract. 3. Matrix effects from the biological sample.1. Use high-purity, HPLC-grade solvents and reagents. 2. Ensure adequate washing steps in the SPE protocol to remove salts. Adding a small amount of ammonium acetate can sometimes improve spectral quality. 3. Optimize the sample cleanup procedure to remove interfering matrix components.
Low Recovery 1. Suboptimal SPE elution solvent. 2. Incomplete phase separation in LLE. 3. Analyte adsorption to plasticware.1. Test different elution solvents or solvent mixtures of varying polarities. 2. Ensure complete separation of the aqueous and organic layers. Centrifugation can aid in this process. 3. Use low-adsorption polypropylene or glass tubes and pipette tips.
Inconsistent Results 1. Variability in sample collection and storage. 2. Inconsistent execution of the sample preparation protocol. 3. Fluctuation in instrument performance.1. Standardize sample collection, handling, and storage procedures. Store samples at -80°C for long-term stability. 2. For manual procedures, ensure consistent timing and volumes. Consider automation for high-throughput analysis. 3. Regularly perform system suitability tests and use internal standards to monitor and correct for instrument variability.

Quantitative Data

Table 1: Solid-Phase Extraction (SPE) Recovery for Lipid Mediators

Analyte Class SPE Sorbent Biological Matrix Recovery Range (%) Reference
OxylipinsNot SpecifiedPlasma, Adipose Tissue29 - 134[10][11]
OxylipinsNot SpecifiedPlasma85 - 110
ProstaglandinsNot SpecifiedNot Specified62 - 100[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Lipid Mediators

Analyte Class Analytical Method LOD LOQ Reference
OxylipinsLC-MS/MS0.01 - 1765 ng/mL0.03 - 5884 ng/mL[10][11]
Fatty Acid HydroperoxidesLC-MS/MS0.1 - 1 pmol/µL1 - 2.5 pmol/µL
Fatty AcidsGC-FID/MS< 20 fmol< 40 fmol
OxylipinsLC-MS/MS-0.25 - 50 pg (on column)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from a general method for oxylipin quantification.[8]

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard solution.

    • Acidify the sample with a mild acid (e.g., formic or acetic acid) to a pH of ~3.5 to ensure the analytes are in their protonated form for better retention on the reversed-phase sorbent.[1]

  • SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like HLB).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.[8]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[8]

  • Elution:

    • Elute the this compound and other lipid mediators with 1.2 mL of methanol into a clean collection tube.[8]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is based on the Folch method, commonly used for lipid extraction.[4][6]

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add an internal standard.

  • Extraction:

    • Add a 20-fold volume of a 2:1 chloroform:methanol mixture to the sample in a glass tube.

    • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation:

    • Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to obtain two distinct phases.

  • Collection of the Organic Layer:

    • Carefully collect the lower organic layer, which contains the lipids including this compound, using a glass Pasteur pipette.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction wash Wash (SPE) / Phase Separation (LLE) extraction->wash elute Elution (SPE) / Collect Organic Layer (LLE) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Injection Solvent evap->reconstitute lc Liquid Chromatography (LC) Separation reconstitute->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for the preparation and analysis of this compound.

G DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 (CYP) Epoxygenase DHA->CYP EpDPE 19(20)-Epoxydocosapentaenoic Acid (19(20)-EpDPE) CYP->EpDPE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Signaling Downstream Signaling (e.g., via GPR120) EpDPE->Signaling DiHDPA This compound sEH->DiHDPA Hydrolysis

Caption: Biosynthetic pathway of this compound from DHA.

References

Validation & Comparative

Navigating Cross-Reactivity in (±)19(20)-DiHDPA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the cross-reactivity of immunoassays for (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA). Due to a lack of publicly available comparative data from commercial ELISA kit manufacturers, this document focuses on providing a comprehensive methodology for researchers to assess the specificity of their own immunoassays. The following sections detail potential cross-reactants, a generalized experimental protocol for determining cross-reactivity, and illustrative data tables.

Understanding the Importance of Cross-Reactivity in Lipid Mediator Immunoassays

This compound is a diol metabolite of docosahexaenoic acid (DHA) formed via the cytochrome P450 (CYP) epoxygenase pathway. Immunoassays designed to quantify this compound are susceptible to cross-reactivity from other structurally similar lipid mediators. This can lead to inaccurate quantification and misinterpretation of biological results. Therefore, a thorough assessment of an immunoassay's specificity is a critical validation step.

Potential Cross-Reactants for this compound Immunoassays

Based on the metabolic pathway of DHA, the following compounds are potential cross-reactants in a this compound immunoassay. The degree of cross-reactivity will depend on the specific antibody used in the assay.

Table 1: Potential Cross-Reactants and their Structural Relationship to this compound

CompoundStructural Relationship to this compoundRationale for Potential Cross-Reactivity
Docosahexaenoic Acid (DHA)Precursor moleculeHigh structural similarity, differing by the absence of the diol group.
(±)19(20)-EpDPE (Epoxide)Precursor moleculeImmediate precursor with an epoxide group instead of a diol.
Other DiHDPA regioisomers (e.g., 16(17)-DiHDPA, 13(14)-DiHDPA, etc.)IsomersSame molecular formula and functional groups, differing only in the position of the diols.
Other DHA-derived diolsMetabolitesOther diol metabolites of DHA may share similar epitopes.
Arachidonic Acid (ARA) derived diols (e.g., DiHETrEs)Analogs from a different fatty acidSimilar overall structure as diol metabolites of a different polyunsaturated fatty acid.

Experimental Protocol for Determining Cross-Reactivity

The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to determine the cross-reactivity of a this compound immunoassay. This protocol is a general guideline and may require optimization for specific antibodies and reagents.

Principle of the Assay

This competitive ELISA is based on the competition between this compound in the sample and a fixed amount of enzyme-conjugated this compound for a limited number of binding sites on a specific antibody coated on a microplate. The concentration of this compound in the sample is inversely proportional to the measured signal.

Materials and Reagents
  • High-binding 96-well microplates

  • This compound standard

  • Potential cross-reactants (see Table 1)

  • Specific anti-(±)19(20)-DiHDPA antibody

  • Enzyme-conjugated this compound (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection plate_coating Coat plate with anti- This compound antibody wash1 Wash plate plate_coating->wash1 blocking Block non-specific binding sites wash1->blocking wash2 Wash plate blocking->wash2 add_standards Add standards or potential cross-reactants wash2->add_standards add_conjugate Add enzyme-conjugated This compound add_standards->add_conjugate incubation Incubate add_conjugate->incubation wash3 Wash plate incubation->wash3 add_substrate Add substrate wash3->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance stop_reaction->read_plate

Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute the anti-(±)19(20)-DiHDPA antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound, diluted to its optimal concentration in Assay Buffer, to each well.

    • Incubate for 2 hours at room temperature on a shaker.

  • Signal Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Illustrative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a this compound immunoassay. Note: This data is for illustrative purposes only and does not represent the performance of any specific commercial product.

Table 2: Hypothetical Cross-Reactivity Profile of a this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 1.5 100%
(±)19(20)-EpDPE305%
16(17)-DiHDPA503%
Docosahexaenoic Acid (DHA)> 1000< 0.15%
Arachidonic Acid (ARA)> 1000< 0.15%
14,15-DiHETrE> 1000< 0.15%

Signaling Pathway of this compound Formation

The following diagram illustrates the metabolic pathway leading to the formation of this compound from its precursor, docosahexaenoic acid (DHA).

G DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 EpDPE (±)19(20)-EpDPE (Epoxide) CYP450->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH DiHDPA This compound (Diol) sEH->DiHDPA

Caption: Metabolic pathway of this compound formation from DHA.

Conclusion

While direct comparative data for commercial this compound immunoassays is currently unavailable, this guide provides researchers with the necessary tools to critically evaluate the performance of their own assays. By understanding the potential for cross-reactivity with structurally related lipid mediators and by implementing a robust validation protocol, researchers can ensure the accuracy and reliability of their findings in the complex field of lipidomics. The provided experimental workflow and signaling pathway diagrams serve as valuable resources for designing and interpreting these essential validation studies.

Validating (±)19(20)-DiHDPA as a Diabetic Retinopathy Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, creating an urgent need for sensitive and specific biomarkers for early diagnosis and therapeutic monitoring. This guide provides a comprehensive comparison of (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) with the established biomarker, Vascular Endothelial Growth Factor (VEGF), for the diagnosis of diabetic retinopathy. This analysis is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this compound as a potential clinical tool.

Performance Comparison of Diabetic Retinopathy Biomarkers

The validation of a biomarker relies on its ability to accurately and reliably distinguish between healthy and diseased states. While direct comparative studies evaluating the sensitivity and specificity of this compound against other biomarkers are still emerging, this section summarizes the available quantitative data for this compound and VEGF.

BiomarkerSample TypeMethodKey FindingsSensitivitySpecificityReference
This compound Murine and Human Retinas, Human VitreousLC-MS/MSElevated levels in diabetic retinas compared to controls. Levels are significantly reduced by sEH inhibitors, correlating with reduced vascular permeability.[1]Data Not AvailableData Not Available[1]
VEGF SerumELISASerum VEGF levels show a significant incremental trend from healthy controls to patients with non-proliferative (NPDR) and proliferative (PDR) diabetic retinopathy.[1][2]91.4% (for discriminating cases from controls)94.7% (for discriminating cases from controls)[1][2]
VEGF SerumELISAFor discriminating between diabetic patients with and without retinopathy, the AUC was 0.791.[1][2]92.3%94.7%[1][2]
VEGF Vitreous HumorELISAVitreous VEGF-A levels are significantly increased in PDR compared to NPDR.[3]Data Not AvailableData Not Available[3]

Note: Direct head-to-head studies comparing the diagnostic accuracy of this compound and VEGF are needed to definitively establish their relative performance. The provided data for VEGF is from serum, while the primary evidence for this compound is from retinal and vitreous samples, which may offer a more localized and potentially more accurate reflection of retinal pathology.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the methods used to quantify these biomarkers is crucial for their validation and clinical implementation.

This compound Synthesis and Pathogenic Signaling

The synthesis of this compound and its subsequent role in the breakdown of the blood-retinal barrier is a key area of investigation. The following diagram illustrates this pathway.

G cluster_0 Cellular Environment cluster_1 Retinal Endothelial Cell DHA Docosahexaenoic Acid (DHA) CYP Cytochrome P450 Epoxygenase DHA->CYP Metabolism EDP 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) CYP->EDP Produces sEH Soluble Epoxide Hydrolase (sEH) EDP->sEH Metabolism DiHDPA This compound sEH->DiHDPA Produces LipidRaft Lipid Raft DiHDPA->LipidRaft Targets Cell Membrane Disruption Junctional Disruption & Increased Permeability PS1 Presenilin 1 (PS1) LipidRaft->PS1 Alters Localization Of Cadherin N-cadherin & VE-cadherin PS1->Cadherin Prevents Association With PS1->Disruption Leads to Junction Pericyte-Endothelial & Inter-endothelial Junctions Cadherin->Junction Maintains Junction->Disruption

Caption: Biosynthesis of this compound and its mechanism of disrupting retinal endothelial cell junctions.

Experimental Workflow for this compound Quantification

Accurate quantification of this compound is essential for its validation as a biomarker. The following diagram outlines a typical workflow for its measurement in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Sample Vitreous Humor or Retinal Tissue Homogenate Extraction Lipid Extraction (e.g., Folch or MTBE method) Sample->Extraction Hydrolysis Saponification (Alkaline Hydrolysis) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) for cleanup and concentration Hydrolysis->SPE LCMS LC-MS/MS Analysis (UPLC-QTOF-MS) SPE->LCMS Data Data Analysis (Quantification against internal standards) LCMS->Data

Caption: A generalized workflow for the quantification of this compound from ocular samples.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to biomarker validation.

Protocol 1: Quantification of this compound in Vitreous Humor and Retinal Tissue by LC-MS/MS

This protocol is a composite based on established methods for lipidomic analysis of ocular tissues.

1. Sample Preparation:

  • Vitreous Humor: Thaw frozen vitreous humor samples on ice. To 100 µL of vitreous humor, add 10 µL of an internal standard mix containing a deuterated analogue of DiHDPA (e.g., 19,20-DiHDPA-d4).

  • Retinal Tissue: Homogenize flash-frozen retinal tissue in a suitable buffer (e.g., PBS) on ice. Take an aliquot of the homogenate equivalent to a known tissue weight and add the internal standard mix.

2. Lipid Extraction (Folch Method):

  • To the sample with internal standard, add a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume.

  • Vortex thoroughly for 2 minutes and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

3. Saponification (Alkaline Hydrolysis):

  • Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

  • Incubate at 60°C for 30 minutes to hydrolyze the esterified lipids.

  • Neutralize the reaction by adding 0.5 mL of 1 M HCl.

4. Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute the fatty acids with methanol or acetonitrile.

  • Dry the eluate under nitrogen.

5. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject the sample onto a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18) connected to a high-resolution mass spectrometer (e.g., Q-Exactive or QTOF).

  • Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Perform mass spectrometric detection in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the original sample based on the standard curve and the internal standard ratio.

Protocol 2: Measurement of VEGF in Serum by ELISA

This is a standard protocol for a commercially available sandwich ELISA kit.

1. Reagent Preparation:

  • Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol. Allow all reagents to reach room temperature before use.

2. Assay Procedure:

  • Add 100 µL of standard or sample to each well of a 96-well plate pre-coated with an anti-VEGF antibody.

  • Incubate for 2 hours at room temperature.

  • Aspirate each well and wash four times with wash buffer.

  • Add 100 µL of biotinylated anti-VEGF antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Aspirate and wash each well four times.

  • Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubate for 45 minutes at room temperature.

  • Aspirate and wash each well four times.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

3. Data Acquisition and Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of VEGF in the samples.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a key player in the pathogenesis of early diabetic retinopathy, with elevated levels contributing to the breakdown of the blood-retinal barrier.[1] Its measurement in ocular fluids provides a direct window into the retinal microenvironment. In contrast, while serum VEGF is a well-established biomarker for DR, its systemic nature may not always reflect the localized pathology in the retina with the same precision.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head clinical studies are critically needed to compare the diagnostic and prognostic performance (sensitivity, specificity, predictive value) of vitreous and aqueous this compound with serum and vitreous VEGF.

  • Standardization of Assays: The development and validation of standardized, commercially available assays for this compound will be crucial for its widespread adoption in clinical research and diagnostics.

  • Longitudinal Studies: Prospective studies are required to evaluate the predictive value of this compound for the progression of diabetic retinopathy from non-proliferative to proliferative stages.

The validation of this compound as a robust biomarker holds significant promise for improving the management of diabetic retinopathy by enabling earlier and more precise diagnosis and by providing a valuable tool for the development of novel therapeutics targeting the sEH pathway.

References

A Comparative Guide to the Efficacy of Resolvins and (±)19(20)-DiHDPA in Inflammation Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-resolving and anti-inflammatory properties of two classes of lipid mediators: the well-characterized resolvins and the emerging dihydroxy-docosapentaenoic acid (DiHDPA), specifically (±)19(20)-DiHDPA. While resolvins have been extensively studied and demonstrate potent efficacy in resolving inflammation, the bioactivity of this compound is a newer area of investigation with less conclusive evidence. This comparison aims to summarize the current state of knowledge, present available quantitative data, and provide detailed experimental protocols for assessing their efficacy.

Introduction to Pro-Resolving Lipid Mediators

The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), which are metabolites of polyunsaturated fatty acids.[1] These molecules play a crucial role in returning tissues to homeostasis after an inflammatory response. Among the most studied SPMs are the resolvins, derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] In contrast, this compound is a DHA-derived metabolite formed via the cytochrome P450 (CYP) pathway.[3] This guide will delve into the comparative efficacy of these molecules in key cellular processes that drive the resolution of inflammation.

Comparative Efficacy: Resolvins vs. This compound

Resolvins, particularly those of the D-series (RvD1, RvD2) and E-series (RvE1), have demonstrated potent anti-inflammatory and pro-resolving activities in numerous preclinical models.[2][4] Their effects are mediated through specific G-protein coupled receptors (GPCRs), leading to the inhibition of neutrophil infiltration, enhancement of macrophage phagocytosis of apoptotic cells and debris, and suppression of pro-inflammatory cytokine production.[5][6]

The biological activities of this compound are less well-defined. Its precursor, 19(20)-epoxydocosapentaenoic acid (19,20-EpDPE), has been shown to exert anti-inflammatory effects through the GPR120 receptor.[7] However, direct evidence for the pro-resolving or anti-inflammatory efficacy of this compound is limited, and some studies suggest it may increase endothelial permeability, a characteristic not typically associated with inflammation resolution.[3][8]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of resolvins in key pro-resolving assays. Due to the limited research, comparable quantitative data for this compound is not currently available in the public domain.

Table 1: Inhibition of Neutrophil Migration

MediatorAssay TypeChemoattractantEffective ConcentrationSpeciesReference
Resolvin D1 (RvD1) Transwell MigrationLTB₄1 nMHuman[9]
Resolvin E1 (RvE1) Transwell MigrationfMLP1-100 nMHuman[10]

Table 2: Enhancement of Macrophage Phagocytosis

MediatorAssay TypeTargetEffective ConcentrationSpeciesReference
Resolvin D1 (RvD1) Phagocytosis AssayApoptotic PMNs10 nMHuman[11]
Resolvin E1 (RvE1) Phagocytosis AssayZymosan0.1-100 nMMurine[10]

Signaling Pathways

The distinct mechanisms of action of resolvins and the putative pathway for this compound are illustrated below.

G cluster_resolvin Resolvin Signaling RvD1 Resolvin D1 ALXFPR2 ALX/FPR2 RvD1->ALXFPR2 Binds GPR32 GPR32 RvD1->GPR32 Binds RvE1 Resolvin E1 ChemR23 ChemR23 RvE1->ChemR23 Binds/Antagonizes BLT1 BLT1 (antagonism) RvE1->BLT1 Binds/Antagonizes Neutrophil Neutrophil ALXFPR2->Neutrophil Signals in Macrophage Macrophage ALXFPR2->Macrophage Signals in GPR32->Neutrophil Signals in ChemR23->Neutrophil Signals in ChemR23->Macrophage Signals in BLT1->Neutrophil Signals in Inhibition_Migration Inhibition of Migration Neutrophil->Inhibition_Migration Leads to Enhancement_Phagocytosis Enhancement of Phagocytosis Macrophage->Enhancement_Phagocytosis Leads to

Caption: Signaling pathways of Resolvin D1 and E1, highlighting their receptors and cellular effects.

G cluster_dihdpa Putative this compound Signaling DHA DHA CYP_Epoxygenase CYP Epoxygenase DHA->CYP_Epoxygenase Metabolized by EpDPE 19,20-EpDPE CYP_Epoxygenase->EpDPE Produces sEH soluble Epoxide Hydrolase (sEH) EpDPE->sEH Metabolized by GPR120 GPR120 EpDPE->GPR120 Activates DiHDPA This compound sEH->DiHDPA Produces Endothelial_Cell Endothelial Cell DiHDPA->Endothelial_Cell Acts on (?) Macrophage Macrophage GPR120->Macrophage Signals in Anti_Inflammatory Anti-inflammatory Effects Macrophage->Anti_Inflammatory Leads to Increased_Permeability Increased Permeability (?) Endothelial_Cell->Increased_Permeability Leads to

Caption: Biosynthesis and putative signaling of this compound, highlighting its precursor's action on GPR120.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Neutrophil Migration Assay (Boyden Chamber)

Objective: To assess the ability of a test compound to inhibit neutrophil chemotaxis towards a chemoattractant.

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)

  • Chemoattractant (e.g., LTB₄, fMLP)

  • Test compounds (Resolvins, this compound)

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

  • Cell viability stain (e.g., Trypan Blue)

  • Microscope and hemocytometer

Procedure:

  • Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.

  • Resuspend purified neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubate the neutrophils with the test compounds or vehicle control for 15-30 minutes at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber.

  • Place the membrane between the upper and lower chambers.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • After incubation, remove the membrane and fix and stain the migrated cells on the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Calculate the percentage of inhibition of migration for each test compound concentration relative to the vehicle control.

G cluster_workflow Neutrophil Migration Assay Workflow Isolate Isolate Human Neutrophils Preincubate Pre-incubate Neutrophils with Test Compound Isolate->Preincubate Add_Neutrophils Add Neutrophils to Upper Well Preincubate->Add_Neutrophils Assemble Assemble Boyden Chamber (Chemoattractant in Lower Well) Assemble->Add_Neutrophils Incubate Incubate at 37°C Add_Neutrophils->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify Quantify Migration (Microscopy) Fix_Stain->Quantify

Caption: Workflow for the in vitro neutrophil migration assay.

Macrophage Phagocytosis Assay

Objective: To determine the effect of a test compound on the phagocytic capacity of macrophages.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

  • Fluorescently labeled particles (e.g., zymosan, apoptotic cells)

  • Test compounds (Resolvins, this compound)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phagocytosis buffer (e.g., HBSS)

  • Quenching solution (e.g., Trypan Blue)

  • Fluorometer or flow cytometer

Procedure:

  • Culture macrophages in a multi-well plate until adherent.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the culture medium with the medium containing the test compounds or vehicle control and incubate for a specified time (e.g., 1-2 hours).

  • Add the fluorescently labeled particles to the wells at a defined particle-to-cell ratio.

  • Incubate for 60-120 minutes at 37°C to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-internalized particles.

  • Add a quenching solution to quench the fluorescence of any remaining extracellular particles.

  • Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.

  • Calculate the phagocytic index or percentage of phagocytosis for each condition.

G cluster_workflow Macrophage Phagocytosis Assay Workflow Culture_Macrophages Culture Macrophages in Multi-well Plate Treat_Compounds Treat with Test Compounds Culture_Macrophages->Treat_Compounds Add_Particles Add Fluorescent Particles Treat_Compounds->Add_Particles Incubate_Phagocytosis Incubate for Phagocytosis Add_Particles->Incubate_Phagocytosis Wash_Quench Wash and Quench Extracellular Fluorescence Incubate_Phagocytosis->Wash_Quench Measure_Fluorescence Measure Intracellular Fluorescence Wash_Quench->Measure_Fluorescence Analyze_Data Analyze Phagocytic Activity Measure_Fluorescence->Analyze_Data

Caption: Workflow for the in vitro macrophage phagocytosis assay.

Conclusion

The available evidence strongly supports the potent anti-inflammatory and pro-resolving efficacy of resolvins, with a growing body of quantitative data detailing their mechanisms of action. In contrast, this compound is a less-explored lipid mediator. While its precursor shows promise as an anti-inflammatory agent acting through GPR120, the direct actions of this compound in inflammation resolution require further investigation to establish its therapeutic potential. This guide highlights the current knowledge gap and underscores the need for direct comparative studies to fully elucidate the relative efficacy of these two classes of lipid mediators. The provided protocols offer a standardized framework for conducting such essential research.

References

Differentiating (±)19(20)-DiHDPA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on distinguishing (±)19(20)-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid ((±)19(20)-DiHDPA) from other dihydroxy fatty acids. This guide provides a comparative analysis of analytical techniques, supported by experimental data and detailed protocols, to facilitate accurate identification and quantification.

This compound is a vicinal diol metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid abundant in the brain and retina.[1][2] Its formation proceeds through the cytochrome P450 (CYP) epoxygenase pathway, where DHA is first converted to an epoxide, 19(20)-epoxydocosapentaenoic acid (19(20)-EDP), and subsequently hydrolyzed by soluble epoxide hydrolase (sEH).[2] Given the structural similarity among various dihydroxy fatty acid isomers and analogs, robust analytical methods are crucial for their unambiguous differentiation. This guide outlines the key mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy techniques used for this purpose.

Comparative Analysis of Analytical Techniques

The differentiation of this compound from other dihydroxy fatty acids relies on subtle differences in their physicochemical properties, which can be exploited by various analytical methods. The following tables summarize key comparative data for mass spectrometry and chromatography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying dihydroxy fatty acids based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 1: LC-MS/MS Parameters for Differentiating Dihydroxy Fatty Acid Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
This compound361.2229.2-22[3]
(±)16(17)-DiHDPA361.2Varies-
(±)13(14)-DiHDPA361.2Varies-
(±)10(11)-DiHDPA361.2Varies-
(±)7(8)-DiHDPA361.2Varies-

Note: The primary fragmentation of vicinal diols like 19,20-DiHDPA occurs via cleavage of the carbon-carbon bond between the two hydroxyl groups. The m/z of the product ions will vary depending on the position of the diol.

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the fatty acids. Common derivatization involves methylation of the carboxylic acid and trimethylsilylation of the hydroxyl groups.

Table 2: Key GC-MS Fragmentation Ions of Dihydroxy Fatty Acid Derivatives (as Methyl Esters, Trimethylsilyl Ethers)

DerivativeCharacteristic Fragment Ions (m/z)Fragmentation Mechanism
This compound-Me-TMS[M-15]⁺, [M-57]⁺, ions from cleavage between TMS-ether groupsLoss of a methyl group from a TMS group, loss of a tert-butyl group from a tBDMS derivative, and cleavage at the diol position.
Other DiHDPA-Me-TMS IsomersVaries based on hydroxyl positionCleavage between the two TMS-ether groups yields fragments indicative of the hydroxyl positions.
Chromatography

Chromatographic techniques are essential for separating isomeric dihydroxy fatty acids prior to their detection and quantification.

Table 3: Comparative Chromatographic Retention Times for Dihydroxy Fatty Acids

AnalyteChromatographic MethodColumnMobile Phase/GradientRetention Time (min)Reference
This compoundUPLC-MS/MSACQUITY Premier BEH C18 (2.1 x 150 mm)3-stage linear gradient with 0.01% formic acid in water and acetonitrile3.2[3]
This compoundLC-MS/MSAscentis Express (2.1 × 150 mm, 2.7 µm)26 min gradient with 0.1% acetic acid and acetonitrile/isopropanol15.60[4]
Other DiHDPA IsomersReverse-Phase HPLCC18Acetonitrile/Water with acid modifierVaries based on polarity[5]

Note: Retention times are highly dependent on the specific chromatographic conditions, including the column, mobile phase composition, gradient, and flow rate. Direct comparison requires identical experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate differentiation of dihydroxy fatty acids.

Protocol 1: Analysis of Dihydroxy Fatty Acids by LC-MS/MS

This protocol is adapted from targeted oxylipin profiling methods.[6][7]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • For Plasma/Serum:

    • Condition an Oasis MAX µElution SPE plate with 200 µL of methanol, followed by 200 µL of water.

    • Load the sample.

    • Wash with 600 µL of water, followed by 600 µL of methanol.

    • Elute with 30 µL of 50:50 acetonitrile:isopropanol with 5% formic acid into a collection plate containing 30 µL of 10% aqueous glycerol.

  • For Cell Culture Media:

    • Condition an Oasis MAX µElution SPE plate with 200 µL of methanol, followed by 200 µL of 85:15 (200 µM ammonium bicarbonate:methanol).

    • Load the sample.

    • Wash with 600 µL of 85:15 (200 µM ammonium bicarbonate:methanol), followed by 600 µL of methanol.

    • Elute as described for plasma/serum.

2. UPLC-MS/MS Analysis

  • UPLC System: ACQUITY UPLC I-Class System with an ACQUITY Premier BEH C18 column (2.1 x 150 mm).

  • Mobile Phase A: 0.01% Formic Acid in Water.

  • Mobile Phase B: 0.01% Formic Acid in Acetonitrile.

  • Gradient: A 3-stage linear gradient is typically used, starting with a low percentage of mobile phase B and gradually increasing.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 3 µL.

  • Mass Spectrometer: Xevo TQ-XS Mass Spectrometer in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

Protocol 2: Analysis of Dihydroxy Fatty Acids by GC-MS

This protocol involves derivatization to enhance volatility for gas chromatography.[1]

1. Derivatization

  • Methylation: Convert the carboxylic acid group to a methyl ester using a reagent such as boron trifluoride-methanol.

  • Silylation: Convert the hydroxyl groups to trimethylsilyl (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.

2. GC-MS Analysis

  • GC System: Agilent 5975C MSD with a capillary column such as SLB®-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 220 °C.

  • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Operate in full-scan mode (m/z 40-550) or in selected ion monitoring (SIM) mode for targeted analysis, focusing on the characteristic fragment ions (see Table 2).

Signaling Pathways and Biological Context

This compound is not merely a metabolic byproduct; it exhibits biological activity and is implicated in various signaling pathways, particularly those related to inflammation.

Cytochrome P450 Pathway for DHA Metabolism

The biosynthesis of this compound from DHA is a key metabolic pathway.

DHA_Metabolism DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Epoxidation EpDPE 19(20)-Epoxydocosapentaenoic Acid (19(20)-EDP) CYP450->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Hydrolysis DiHDPA This compound sEH->DiHDPA

Caption: Biosynthesis of this compound from DHA via the Cytochrome P450 pathway.

Inflammatory Signaling Pathways

Dihydroxy fatty acids, including this compound, can modulate inflammatory responses through pathways such as Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptors (PPARs). While the precise mechanisms for this compound are still under investigation, related oxidized fatty acids are known to interact with these pathways.

Inflammatory_Signaling cluster_NFkB NF-κB Pathway cluster_PPAR PPAR Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer releases NFkB_nucleus Nuclear NF-κB NFkB_dimer->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes induces PPAR PPARα/γ RXR RXR PPAR->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes activates DiHDPA This compound & other Di-hydroxy Fatty Acids DiHDPA->IKK may inhibit DiHDPA->PPAR may activate

Caption: Potential modulation of NF-κB and PPAR inflammatory signaling pathways by dihydroxy fatty acids.

Conclusion

The accurate differentiation of this compound from other dihydroxy fatty acids is achievable through the systematic application of advanced analytical techniques. This guide provides a framework for researchers to select appropriate methods, interpret data, and conduct experiments with a higher degree of confidence. The combination of LC-MS/MS for sensitive and specific quantification, GC-MS for structural elucidation of isomers after derivatization, and potentially chiral chromatography for enantiomeric separation, offers a powerful toolkit for investigating the biological roles of these important lipid mediators. Further research into the specific interactions of this compound with signaling pathways will undoubtedly shed more light on its physiological and pathological significance.

References

A Comparative Guide to the Biological Potency of (±)19(20)-DiHDPA and 17,18-DiHETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two lipid mediators derived from omega-3 fatty acids: (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) and 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). While direct comparative potency studies are limited, this document synthesizes available experimental data to highlight their distinct biological roles and mechanisms of action.

Introduction

This compound is a diol metabolite of docosahexaenoic acid (DHA), produced via the cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway. In contrast, 17,18-DiHETE, also known as Resolvin E3 (RvE3), is a diol metabolite of eicosapentaenoic acid (EPA), primarily generated through the 12/15-lipoxygenase pathway.[1] Their distinct metabolic origins give rise to different, and in some cases opposing, biological activities, particularly in the context of vascular function and inflammation.

Data Presentation: Quantitative Comparison

CompoundBiological ActivityAssay SystemPotency (EC50/IC50/Effective Concentration)Reference
This compound Increase of Endothelial PermeabilityHuman Endothelial CellsData not available[2]
Induction of Pericyte MigrationEndothelial Cell-Pericyte Co-culturesData not available[3]
Pro-inflammatory response (ICAM-1 expression)Human Retinal Microvascular Endothelial CellsIncreased expression at tested concentrations[4]
17,18-DiHETE (RvE3) Inhibition of Neutrophil InfiltrationMurine Zymosan-induced Peritonitis (in vivo)10 ng/mouse significantly blocked PMN infiltration[1]
Inhibition of Neutrophil Chemotaxisin vitroActive at low nanomolar concentrations[1]
Anti-inflammatory activityCritically ill patients with systemic inflammationIncreased plasma concentrations with low-dose aspirin[5]

Biological Activities and Mechanisms of Action

This compound: A Mediator of Endothelial Dysfunction

Experimental evidence suggests that this compound plays a significant role in promoting vascular permeability and inflammation. Studies have shown that it can disrupt the integrity of the endothelial barrier by promoting the internalization of VE-cadherin, a key component of adherens junctions.[2] This leads to increased permeability of the endothelial monolayer to macromolecules.[2] Furthermore, this compound has been observed to induce the migration of pericytes, which are crucial for maintaining vascular stability.[3]

Recent findings indicate that the mechanism underlying the effects of this compound on endothelial cells involves the induction of mitochondrial dysfunction. This diol metabolite disrupts mitochondrial protein-cholesterol associations, leading to inhibited mitochondrial Complex I activity, excessive reactive oxygen species (ROS) production, and ultimately, a pro-inflammatory and pro-atherosclerotic endothelial phenotype.

17,18-DiHETE (Resolvin E3): A Pro-Resolving and Anti-Inflammatory Mediator

In contrast to this compound, 17,18-DiHETE exhibits potent anti-inflammatory and pro-resolving activities. Identified as Resolvin E3, it has been shown to effectively limit neutrophil infiltration in inflammatory models.[1] In vivo studies have demonstrated that administration of 17,18-DiHETE at low nanogram levels significantly reduces the influx of neutrophils in response to an inflammatory stimulus.[1] This is complemented by in vitro findings where it inhibits neutrophil chemotaxis at low nanomolar concentrations.[1]

The precursor of 17,18-DiHETE, 17,18-epoxyeicosatetraenoic acid (17,18-EEQ), is known to exert its effects through G protein-coupled receptors, with a preference for GPR40.[6] Activation of this receptor is linked to the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acid metabolites.

Signaling Pathways

The signaling pathways for this compound and the precursor of 17,18-DiHETE are distinct, reflecting their different biological roles.

DiHDPA_Signaling DiHDPA This compound Mito Mitochondria DiHDPA->Mito ComplexI Complex I Inhibition Mito->ComplexI ROS ↑ ROS Production ComplexI->ROS VECadherin VE-Cadherin Internalization ROS->VECadherin Permeability ↑ Endothelial Permeability VECadherin->Permeability

Signaling Pathway of this compound in Endothelial Cells.

EEQ_Signaling EEQ 17,18-EEQ (precursor to 17,18-DiHETE) GPR40 GPR40 EEQ->GPR40 AntiInflammatory Anti-inflammatory Effects GPR40->AntiInflammatory Neutrophil ↓ Neutrophil Chemotaxis AntiInflammatory->Neutrophil

Signaling Pathway of 17,18-EEQ, the precursor of 17,18-DiHETE.

Experimental Protocols

Assessment of Endothelial Permeability (Transwell Assay)

This protocol is a general method to assess the effect of a compound on endothelial cell monolayer permeability.

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.

2. Treatment:

  • The endothelial monolayer is treated with various concentrations of this compound or a vehicle control in the upper chamber.

3. Permeability Measurement:

  • A tracer molecule, such as FITC-dextran (40 kDa), is added to the upper chamber.

  • After a defined incubation period (e.g., 1-4 hours), samples are collected from the lower chamber.

  • The fluorescence intensity of the samples from the lower chamber is measured using a fluorescence plate reader.

4. Data Analysis:

  • The amount of FITC-dextran that has passed through the monolayer is quantified and used to calculate the permeability coefficient. An increase in fluorescence in the lower chamber indicates increased permeability.

Endothelial_Permeability_Workflow Start Seed HUVECs on Transwell inserts Culture Culture to confluence Start->Culture Treat Treat with this compound or Vehicle Culture->Treat AddTracer Add FITC-Dextran to upper chamber Treat->AddTracer Incubate Incubate AddTracer->Incubate Sample Collect sample from lower chamber Incubate->Sample Measure Measure Fluorescence Sample->Measure Analyze Analyze Data Measure->Analyze

Experimental Workflow for Endothelial Permeability Assay.
In Vivo Neutrophil Infiltration Assay (Murine Peritonitis)

This protocol describes a common in vivo model to assess the anti-inflammatory activity of a compound.

1. Animal Model:

  • Male C57BL/6 mice are used.

2. Treatment:

  • Mice are administered with 17,18-DiHETE (e.g., 10 ng/mouse) or vehicle control via intravenous injection.

3. Induction of Peritonitis:

  • Thirty minutes after treatment, peritonitis is induced by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse).

4. Sample Collection:

  • After a specific time point (e.g., 4 hours), the peritoneal cavity is lavaged with PBS to collect the exudate.

5. Cell Counting:

  • The total number of leukocytes in the peritoneal exudate is determined using a hemocytometer.

  • Differential cell counts are performed on stained cytospin preparations to specifically quantify neutrophils.

6. Data Analysis:

  • The number of neutrophils in the peritoneal exudate of the treated group is compared to the control group to determine the percentage of inhibition of neutrophil infiltration.

Conclusion

This compound and 17,18-DiHETE are both metabolites of essential omega-3 fatty acids, yet they exhibit divergent biological activities. This compound appears to be a pro-inflammatory and pro-angiogenic mediator that increases endothelial permeability through a mechanism involving mitochondrial dysfunction. In contrast, 17,18-DiHETE (Resolvin E3) is a potent anti-inflammatory and pro-resolving mediator that inhibits neutrophil infiltration and chemotaxis.

For researchers in drug development, these findings highlight the importance of understanding the specific metabolic pathways of omega-3 fatty acids and the distinct biological roles of their various metabolites. While this compound could be a target for inhibition in diseases characterized by vascular leakage and inflammation, 17,18-DiHETE and its signaling pathway represent a promising avenue for the development of novel anti-inflammatory and pro-resolving therapies. Further research is warranted to directly compare the potency of these two lipid mediators in various biological systems to fully elucidate their therapeutic potential.

References

comparing analytical methods for (±)19(20)-DiHDPA detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for (±)19(20)-DiHDPA Detection

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of (±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA), a key lipid mediator, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods employed for this compound analysis, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The principal methods for the analysis of this compound and other oxylipins are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to the stereoisomeric nature of this compound, chiral chromatography is often coupled with these techniques to resolve and quantify the individual enantiomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for oxylipin analysis due to its high sensitivity, selectivity, and minimal sample preparation requirements, often avoiding the need for derivatization.[2][3] LC-MS/MS methods, particularly those using Multiple Reaction Monitoring (MRM), allow for the simultaneous quantification of a wide range of lipid mediators in a single run.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive methodology for a broad range of oxylipins.[5] However, it necessitates derivatization steps to increase the volatility of the analytes for gas-phase analysis.[5] Common derivatization techniques include esterification to form fatty acid methyl esters (FAMEs) or silylation.[6]

Chiral Chromatography: To separate the enantiomers of this compound, chiral stationary phases (CSPs) are employed in conjunction with LC-MS/MS. Amylose-based tris(3,5-dimethylphenylcarbamate) phases are commonly used for the separation of stereoisomeric oxylipins under reversed-phase conditions.[5]

Quantitative Performance Comparison

The following table summarizes the quantitative performance parameters of a validated LC-MS/MS method for the detection of 19,20-DiHDPA. Data for GC-MS and specific chiral methods for this analyte are less commonly reported in a consolidated format; therefore, typical performance characteristics for these methods in oxylipin analysis are provided for a general comparison.

ParameterLC-MS/MSGC-MSChiral LC-MS/MS
Limit of Detection (LOD) 1.7 ng/mL[5]Typically in the low pg to ng rangeTypically in the pg range on-column[5]
Limit of Quantification (LOQ) 5.7 ng/mL[5]Typically in the pg to ng range<1 pg on column for some oxylipins[5]
**Linearity (R²) **>0.99[5][7]>0.99 for related compounds>0.995 for related compounds[5]
Precision (RSD%) <11%[5]Generally <15%Intra-day and inter-day <10% for related compounds[7]
Recovery 29-134% (for a panel of oxylipins)[2][7][8]Method dependentMethod dependent
Derivatization Required NoYesNo (for LC-MS)

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction of oxylipins from biological samples such as plasma or tissue.

a. Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., deuterated 19,20-DiHDPA)

  • Methanol (MeOH), ice-cold

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Conditioning, wash, and elution solvents for SPE

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., Methanol/water)

b. Procedure:

  • Sample Homogenization & Protein Precipitation: To 100 µL of plasma, add a known amount of the internal standard. Then, add 400 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

    • Elute the oxylipins with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

GC-MS Analysis Protocol with Derivatization

This protocol describes the derivatization of dihydroxy fatty acids for GC-MS analysis.

a. Materials:

  • Dried lipid extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Heating block or oven

b. Procedure:

  • Sample Preparation: Ensure the lipid extract containing this compound is completely dry.

  • Derivatization Reaction:

    • Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried sample in a sealed vial.

    • Heat the vial at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to allow the reaction to complete.[9] This process converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.[9]

  • Sample Dilution: After cooling, the derivatized sample can be diluted with a suitable solvent (e.g., dichloromethane) before injection into the GC-MS system.[6]

Chiral LC-MS/MS Separation Protocol

This protocol outlines the key aspects of separating this compound enantiomers.

a. Materials:

  • Prepared sample extract (from protocol 1)

  • Chiral HPLC column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) based)

  • Mobile phases (e.g., acetonitrile/water gradient with a weak acid modifier like formic acid)

b. Procedure:

  • Chromatographic System: Utilize an HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Chiral Column: Install a chiral stationary phase column suitable for reversed-phase chromatography.

  • Gradient Elution: Develop a gradient elution method using appropriate mobile phases to achieve separation of the enantiomers. The specific gradient will depend on the column and the specific isomers being separated.

  • MS/MS Detection: Use the mass spectrometer in MRM mode to specifically detect and quantify the eluting enantiomers based on their precursor and product ion transitions.

Visualizations

Experimental Workflow for this compound Analysis

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, etc.) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Lipid Extraction (e.g., LLE or PPT) InternalStandard->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (Esterification/Silylation) Evaporation->Derivatization Required for GC LC_MS LC-MS/MS Reconstitution->LC_MS Direct Analysis Chiral_LC Chiral LC-MS/MS Reconstitution->Chiral_LC Enantiomeric Separation DataAcquisition Data Acquisition LC_MS->DataAcquisition GC_MS GC-MS GC_MS->DataAcquisition Chiral_LC->DataAcquisition Derivatization->GC_MS Analysis of Volatile Derivatives Quantification Quantification DataAcquisition->Quantification

Caption: General analytical workflow for the detection of this compound.

Signaling Pathway Context

This compound is a diol formed from the epoxy fatty acid 19(20)-epoxydocosapentaenoic acid (19(20)-EpDPA) through the action of the soluble epoxide hydrolase (sEH) enzyme. 19(20)-EpDPA itself is a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA). The balance between the epoxide and diol forms is critical in regulating various biological processes, including inflammation and angiogenesis.

Signaling_Pathway DHA Docosahexaenoic Acid (DHA) CYP450 Cytochrome P450 (CYP) Enzymes DHA->CYP450 EpDPA 19(20)-EpDPA (Epoxide) CYP450->EpDPA Metabolism sEH Soluble Epoxide Hydrolase (sEH) EpDPA->sEH BiologicalEffects Biological Effects (e.g., Inflammation, Angiogenesis) EpDPA->BiologicalEffects Modulates DiHDPA This compound (Diol) sEH->DiHDPA Hydrolysis DiHDPA->BiologicalEffects Modulates

References

A Comparative Guide to (±)19(20)-DiHDPA and Other Therapeutics in Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) and its potential role in the treatment of non-alcoholic steatohepatitis (NASH), benchmarked against other therapeutic alternatives. Given the current preclinical stage of research for many individual omega-3 polyunsaturated fatty acid (ω-3 PUFA) metabolites, this guide also evaluates the broader effects of ω-3 PUFA supplementation.

NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma.[1] While no specific therapies are currently approved for NASH, several promising candidates are under investigation.[2]

This compound and the Omega-3 PUFA Metabolite Pathway in NASH

This compound is a diol metabolite of docosahexaenoic acid (DHA), an essential ω-3 PUFA.[3] It is formed via the cytochrome P450 (CYP) epoxygenase pathway, which converts DHA to its epoxide, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). This epoxide is then hydrolyzed by soluble epoxide hydrolase (sEH) to form this compound.[1]

While direct therapeutic studies on this compound for NASH are limited, research into its precursor, 19,20-EpDPE, has shown promise. A study demonstrated that 19,20-EpDPE can attenuate the formation of hepatic crown-like structures and reduce liver fibrosis in a mouse model of NASH, acting through the G protein-coupled receptor 120 (GPR120).[4] This suggests that modulation of this metabolic pathway could be a viable therapeutic strategy. Furthermore, studies on ω-3 PUFA supplementation in NASH patients have shown improvements in markers of lipogenesis, endoplasmic reticulum stress, and mitochondrial function.[5]

Comparative Efficacy of NASH Therapeutics

The following tables summarize the quantitative data on the effects of ω-3 PUFA supplementation and other leading NASH drug candidates on key disease parameters.

Table 1: Effects on Liver Histology and Biomarkers

Therapeutic AgentMechanism of ActionSteatosis ReductionInflammation ImprovementFibrosis ImprovementReference
Omega-3 PUFAs Modulation of lipid metabolism, anti-inflammatorySignificant reduction in liver fat content.[6][7]Variable; some studies show improvement in lobular inflammation.[5]No significant improvement in fibrosis stage in most clinical trials.[6][7][5][6][7]
Obeticholic Acid (FXR Agonist) Farnesoid X receptor (FXR) agonist, regulates bile acid, lipid, and glucose metabolismModerate reductionSignificant improvement in lobular inflammationSignificant improvement in fibrosis by at least one stage without worsening of NASH in a phase 3 trial.[2]
Semaglutide (GLP-1 RA) Glucagon-like peptide-1 receptor agonist, improves insulin sensitivity, promotes weight lossSignificant reduction in liver fatSignificant NASH resolution without worsening of fibrosisTrend towards fibrosis improvement, but not statistically significant in some studies.[2]
Lanifibranor (pan-PPAR agonist) Agonist for PPARα, PPARδ, and PPARγ, regulating lipid metabolism and inflammationSignificant reduction in steatosisSignificant NASH resolution without worsening of fibrosisSignificant improvement in fibrosis.[8]

Table 2: Effects on Metabolic Parameters

Therapeutic AgentChange in ALT LevelsChange in Insulin SensitivityLipid ProfileReference
Omega-3 PUFAs Reduction in some studies, but not consistently significant.[9]Improved insulin sensitivity in some studies.Reduction in triglycerides.[9][9]
Obeticholic Acid (FXR Agonist) Reduction in ALT levels.Variable effects on insulin sensitivity.Increase in LDL-C, decrease in HDL-C.[2]
Semaglutide (GLP-1 RA) Significant reduction in ALT levels.Significant improvement in insulin sensitivity.Improvement in lipid profile, including reduced triglycerides.[2]
Lanifibranor (pan-PPAR agonist) Significant reduction in ALT levels.Improved insulin sensitivity.Favorable changes in lipid profile, including increased HDL-C.[8]

Experimental Protocols

Diet-Induced Animal Model of NASH

A common method to induce NASH in preclinical studies involves feeding mice a specific diet that recapitulates the features of human NASH.

Protocol:

  • Animal Model: C57BL/6J mice are often used due to their susceptibility to diet-induced metabolic diseases.

  • Diet: A diet deficient in choline and defined in amino acids, combined with a high-fat content (e.g., 60 kcal% fat) and high fructose in drinking water (the "Gubra-Amylin NASH" or GAN diet) is used to induce steatosis, inflammation, and fibrosis.[10]

  • Duration: Mice are typically fed this diet for 12-24 weeks to establish a NASH phenotype with significant fibrosis.

  • Therapeutic Intervention: this compound or other test compounds are administered, often via oral gavage or intraperitoneal injection, for a specified period (e.g., the last 4-8 weeks of the diet).

  • Outcome Measures:

    • Histology: Liver tissue is collected, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Picrosirius Red or Sirius Red staining is used to quantify fibrosis.[8]

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.

    • Gene Expression: Hepatic gene expression of markers for inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism are analyzed by qPCR.

    • Lipidomics: Liver and plasma levels of fatty acids and their metabolites, including this compound, can be quantified using liquid chromatography-mass spectrometry (LC-MS).[11]

Visualizations

Signaling Pathway of DHA Metabolites in NASH

DHA_Metabolism_NASH cluster_0 DHA Metabolism and Action cluster_1 Cellular Effects in NASH DHA DHA (Omega-3 PUFA) CYP450 Cytochrome P450 Epoxygenase DHA->CYP450 Metabolism Steatosis ↓ Steatosis DHA->Steatosis Reduces EpDPE 19,20-EpDPE CYP450->EpDPE sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH Hydrolysis GPR120 GPR120 Activation EpDPE->GPR120 Activates DiHDPA This compound sEH->DiHDPA Inflammation ↓ Inflammation GPR120->Inflammation Fibrosis ↓ Fibrosis GPR120->Fibrosis

Caption: Proposed signaling pathway of DHA metabolites in ameliorating NASH.

Experimental Workflow for NASH Drug Validation

NASH_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis and Outcome Measures start Select Animal Model (e.g., C57BL/6J mice) diet Induce NASH with Specialized Diet (12-24 weeks) start->diet grouping Randomize into Groups (Vehicle, this compound, etc.) diet->grouping treatment Administer Therapeutic Agent (4-8 weeks) grouping->treatment sacrifice Euthanasia and Sample Collection treatment->sacrifice histology Liver Histology (H&E, Sirius Red) sacrifice->histology biochem Serum Biochemistry (ALT, AST) sacrifice->biochem gene_exp Gene Expression (qPCR) sacrifice->gene_exp lipidomics Lipidomic Analysis (LC-MS) sacrifice->lipidomics

Caption: General experimental workflow for validating a therapeutic agent in a diet-induced NASH model.

References

A Head-to-Head Comparison of (±)19(20)-DiHDPA and its Precursor 19,20-EpDPE: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the bioactive lipid mediator (±)19(20)-dihydroxydocosapentaenoic acid ((±)19(20)-DiHDPA) and its immediate precursor, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE). This document summarizes their distinct biochemical roles, physiological effects, and underlying signaling pathways, supported by experimental data and detailed methodologies.

Introduction to 19,20-EpDPE and this compound

19,20-EpDPE is a primary metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), produced via the cytochrome P450 (CYP) epoxygenase pathway. It is recognized for a range of potent biological activities, including vasodilation, anti-inflammatory effects, and promotion of thermogenesis.[1] In contrast, this compound is the diol metabolite of 19,20-EpDPE, formed through the action of the soluble epoxide hydrolase (sEH) enzyme.[2][3] This conversion is a critical step in the metabolic cascade of DHA, often resulting in a molecule with attenuated or distinct biological activities compared to its epoxide precursor. Understanding the functional differences between these two lipid mediators is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported biological effects of 19,20-EpDPE and this compound. While direct head-to-head quantitative comparisons in single studies are limited, this compilation is based on available data from various experimental models.

Table 1: Physicochemical and Metabolic Properties

Property19,20-EpDPEThis compound
Full Name 19,20-epoxydocosapentaenoic acid(±)19,20-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid
Molecular Formula C₂₂H₃₂O₃C₂₂H₃₄O₄
Molecular Weight 344.5 g/mol 362.5 g/mol
Biosynthesis Cytochrome P450 epoxygenation of DHASoluble epoxide hydrolase (sEH) mediated hydrolysis of 19,20-EpDPE[2][3]
Key Metabolic Enzyme Cytochrome P450 (CYP)Soluble Epoxide Hydrolase (sEH)

Table 2: Comparative Biological Activities

Biological Effect19,20-EpDPEThis compound
Vasodilation Potent vasodilator, more so than epoxyeicosatrienoic acids (EETs)[1][4]Generally considered less active than 19,20-EpDPE. Increased levels are negatively correlated with arterial stiffness
Anti-inflammatory Exhibits anti-inflammatory properties[5]May have some anti-inflammatory actions, though generally considered less potent than 19,20-EpDPE
Angiogenesis Inhibits angiogenesis[1]Activity not well-characterized in comparison
Tumor Growth Inhibits tumor growth and metastasis[1]Activity not well-characterized in comparison
Thermogenesis Promotes brown and beige adipocyte thermogenesis[6][7]Activity not well-characterized in comparison
Calcium Sensitivity Decreases Ca²⁺ sensitivity in human pulmonary arteries[8]Activity not well-characterized in comparison
Neutrophil Migration Can modulate neutrophil activity as part of the inflammatory responseCan modulate neutrophil activity

Signaling Pathways and Mechanisms of Action

A key distinction between 19,20-EpDPE and this compound lies in their interaction with cellular signaling pathways. 19,20-EpDPE has been shown to activate G protein-coupled receptor 120 (GPR120), leading to the downstream activation of AMP-activated protein kinase (AMPKα).[6][7][9] This pathway is implicated in its anti-inflammatory and thermogenic effects. The metabolic conversion of 19,20-EpDPE to this compound by sEH terminates this specific signaling cascade.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 19_20_EpDPE 19,20-EpDPE GPR120 GPR120 19_20_EpDPE->GPR120 Binds to and activates AMPK AMPKα GPR120->AMPK Activates Thermogenesis ↑ Thermogenesis AMPK->Thermogenesis Anti_inflammatory Anti-inflammatory Effects AMPK->Anti_inflammatory

Signaling pathway of 19,20-EpDPE via GPR120 and AMPKα.

The conversion of 19,20-EpDPE to this compound represents a key metabolic control point. The enzyme responsible, soluble epoxide hydrolase (sEH), is a therapeutic target for enhancing the beneficial effects of epoxides like 19,20-EpDPE.

sEH_Metabolism DHA DHA CYP CYP Epoxygenase DHA->CYP EpDPE 19,20-EpDPE (Active) sEH Soluble Epoxide Hydrolase (sEH) EpDPE->sEH DiHDPA This compound (Less Active) CYP->EpDPE Metabolizes to sEH->DiHDPA Metabolizes to

Metabolic conversion of 19,20-EpDPE to this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of these lipid mediators. Below are summaries of key experimental protocols.

Lipid Mediator Extraction and Quantification by LC-MS/MS

This protocol is for the simultaneous analysis of a wide range of lipid mediators, including 19,20-EpDPE and this compound, from biological samples.

1. Sample Preparation and Extraction:

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • For protein precipitation and lipid extraction, add a mixture of cold methanol and internal standards to the sample.

  • Vortex and incubate at -20°C for at least 60 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

  • Elute the lipid mediators with a high percentage of methanol or methyl formate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water, 50/50, v/v).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatography: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B). The gradient is optimized to separate the various lipid mediators.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of 19,20-EpDPE and this compound. Specific precursor-to-product ion transitions for each analyte and internal standards should be optimized for maximum sensitivity and specificity.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of lipid mediators on the directional migration of neutrophils.

1. Neutrophil Isolation:

  • Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

  • Resuspend the purified neutrophils in a suitable assay buffer.

2. Assay Setup:

  • Use a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pore size).

  • Add the chemoattractant (e.g., fMLP or LTB4) and the test compound (19,20-EpDPE or this compound at various concentrations) to the lower chamber.

  • Add the neutrophil suspension to the upper chamber (the transwell insert).

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 60-90 minutes).

4. Quantification of Migration:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

  • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescence-based assay.

Soluble Epoxide Hydrolase (sEH) Activity Assay

This assay measures the enzymatic activity of sEH, which is responsible for the conversion of 19,20-EpDPE to this compound.

1. Sample Preparation:

  • Prepare cell lysates or tissue homogenates in a suitable buffer.

  • Determine the protein concentration of the samples.

2. Assay Reaction:

  • In a 96-well plate, add the sample (cell lysate or homogenate) to the wells.

  • Add a fluorogenic sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or Epoxy Fluor 7.

  • Incubate the plate at 37°C for a specific time, protected from light. The sEH in the sample will hydrolyze the substrate, releasing a fluorescent product.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME).

4. Data Analysis:

  • Generate a standard curve using a known concentration of the fluorescent product.

  • Calculate the sEH activity in the samples based on the standard curve and normalize to the protein concentration.

Conclusion

The precursor, 19,20-EpDPE, and its metabolite, this compound, exhibit distinct biological profiles. 19,20-EpDPE is a potent signaling molecule with significant therapeutic potential in cardiovascular and inflammatory diseases, largely through its activation of the GPR120-AMPKα pathway. Its conversion to the less active this compound by soluble epoxide hydrolase represents a critical regulatory step. For researchers in drug development, the modulation of sEH activity to preserve 19,20-EpDPE levels presents a promising therapeutic strategy. This guide provides a foundational understanding and practical methodologies for the continued investigation of these important lipid mediators.

References

Safety Operating Guide

Safe Disposal of (±)19(20)-DiHDPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle (±)19(20)-DiHDPA with the appropriate safety measures in place. Although related compounds are not classified as hazardous, observing standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols, a chemical fume hood is recommended.

  • Protective Gear: Always wear standard personal protective equipment, including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Spill Response:

In the event of a small spill, absorb the material with an inert substance such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal. For larger spills, adhere to your institution's established emergency protocols.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found. The following table summarizes the general characteristics of similar long-chain polyunsaturated fatty acid derivatives based on available safety data sheets.

PropertyObservation
Hazard Classification Not typically classified as a hazardous substance or mixture.
Combustibility Some related compounds are considered combustible liquids.
Environmental Hazard May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[1]
Storage Stability Can be sensitive to air and light. It is often recommended to store under an inert gas and protected from light.[1]

Step-by-Step Disposal Protocol

This protocol provides a conservative and safety-conscious approach to the disposal of this compound. Always consult and adhere to your institution's specific waste management policies and local regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Preparing for Disposal:

  • Pure Compound/Concentrated Solutions: If you have the pure compound or a concentrated solution, it should be collected for chemical waste pickup.

  • Dilute Aqueous Solutions: While some non-hazardous, dilute solutions may be eligible for drain disposal under specific local regulations, it is best practice to avoid this method for this compound due to its potential for long-lasting aquatic harm.[1] Collect these solutions for chemical waste pickup.

  • Contaminated Labware: Dispose of grossly contaminated labware (e.g., pipette tips, centrifuge tubes) as solid chemical waste.

3. Waste Collection and Labeling:

  • Use a designated, chemically compatible, and sealable container for collecting liquid this compound waste.

  • Label the container clearly with "Hazardous Waste" (or as required by your institution), the full chemical name "(±)19(20)-dihydroxydocosapentaenoic acid," and the approximate concentration and volume.

  • Store the sealed waste container in a designated secondary containment area away from incompatible materials.

4. Disposal of Empty Containers:

  • A container is considered "empty" when all contents have been removed by normal means and no more than a trivial amount of residue remains.

  • The first rinse of the empty container with a suitable solvent (e.g., ethanol) must be collected and disposed of as chemical waste.[2]

  • Subsequent rinses of containers that held non-acutely toxic materials can typically be disposed of down the drain.

  • After thorough rinsing and air-drying, deface the label of the original container before disposal or recycling according to your institution's guidelines.

5. Arranging for Final Disposal:

  • Contact your institution's EHS or waste management department to schedule a pickup for the collected chemical waste.

  • Do not pour this compound waste down the drain unless you have received explicit approval from your EHS office.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type pure_concentrated Pure Compound or Concentrated Solution waste_type->pure_concentrated Pure/ Conc. dilute_aqueous Dilute Aqueous Solution waste_type->dilute_aqueous Dilute Aqueous contaminated_solid Contaminated Solid Waste (e.g., gloves, pipette tips) waste_type->contaminated_solid Solid collect_liquid Collect in a Labeled, Sealable Chemical Waste Container pure_concentrated->collect_liquid dilute_aqueous->collect_liquid collect_solid Collect in a Labeled, Lined Solid Waste Container contaminated_solid->collect_solid contact_ehs Contact Institutional EHS for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs end End: Proper Disposal contact_ehs->end

References

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(±)19(20)-DiHDPA

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